zinc(II)iodide
Description
Contemporary Significance and Emerging Research Frontiers of Zinc(II) Iodide
In modern chemical research, zinc(II) iodide is investigated for its utility in several advanced fields, primarily driven by its properties as a Lewis acid and its role in electrochemical systems.
Catalysis in Organic Synthesis : As a mild Lewis acid, ZnI₂ serves as a catalyst in various organic reactions. wikipedia.orgpw.live A notable recent development is its use in mediating highly stereoselective glycosylation to form challenging 1,2-cis-β linkages, particularly in the synthesis of β-mannosides. acs.org This strategy employs 4,6-O-tethered mannosyl trichloroacetimidate (B1259523) donors and has been successfully applied to a wide range of alcohols, including complex natural products and glycosides. acs.org This methodology facilitates the modular synthesis of key intermediates for N-glycan synthesis. acs.org
Energy Storage Systems : Zinc(II) iodide is a key component in rechargeable zinc-iodine (Zn-I₂) batteries. taylorandfrancis.com These aqueous batteries are gaining attention due to the natural abundance of their components, intrinsic safety, and high theoretical capacity. researchgate.net The Zn-I₂ system offers advantages over zinc-bromine or all-vanadium batteries because it avoids highly oxidative species and harsh acidic or alkaline electrolytes, which allows for the use of less expensive materials. taylorandfrancis.com Emerging research focuses on overcoming challenges like zinc dendrite growth and battery swelling. researchgate.net An innovative approach involves the design of solid-state Zn-I₂ batteries using a solid perfluoropolyether-based polymer electrolyte, which promotes stable zinc growth, enhances cycle life to over 7000 cycles, and reduces corrosion by hindering the iodine shuttle effect. researchgate.net
Methodological Frameworks in Advanced Zinc(II) Iodide Studies
The investigation of zinc(II) iodide and its applications relies on a combination of synthesis, analytical techniques, and computational modeling.
Synthesis and Evaluation : The primary synthesis methods remain the direct reaction of the elements and double replacement reactions, such as reacting barium iodide with zinc sulfate (B86663). wikipedia.orgmdma.ch Studies often compare these pathways in terms of yield, efficiency, and cost, with the direct elemental synthesis noted for its faster reaction time and simpler product isolation. mdma.ch
Analytical and Computational Techniques : A diverse suite of advanced methods is employed to characterize ZnI₂ and the systems in which it is used. Density Functional Theory (DFT) calculations are used to investigate reaction mechanisms at a molecular level, such as elucidating the role of zinc cations in directing stereoselective mannosylation. acs.org In materials science, techniques like Scanning Electron Microscopy (SEM) and X-ray Diffraction (XRD) are crucial for analyzing the morphology and crystal structure of zinc electrodeposits in batteries and doped perovskite films. taylorandfrancis.commdpi.com Spectroscopic methods, including Attenuated Total Reflection Fourier Transform Infrared Spectroscopy (ATF-FTIR) and Raman Spectroscopy, provide insights into chemical bonding and interactions within complex systems like perovskites and battery electrodes. researchgate.netmdpi.com Electrochemical behaviors are probed using methods like Cyclic Voltammetry (CV) and Linear Sweep Voltammetry (LSV). researchgate.net
Table 2: Methodological Frameworks in Zinc(II) Iodide Research
| Methodology | Application | Research Area | Reference |
| Density Functional Theory (DFT) | Elucidating reaction mechanisms and mediator roles. | Organic Catalysis | acs.org |
| X-ray Diffraction (XRD) | Analyzing crystal structure of doped films. | Perovskite Solar Cells | mdpi.com |
| Scanning Electron Microscopy (SEM) | Studying surface morphology of electrodes and films. | Batteries, Solar Cells | taylorandfrancis.commdpi.com |
| Attenuated Total Reflection FTIR (ATF-FTIR) | Investigating intermolecular interactions. | Perovskite Solar Cells | mdpi.com |
| Cyclic Voltammetry (CV) / Linear Sweep Voltammetry (LSV) | Analyzing electrochemical performance and stability. | Energy Storage | researchgate.net |
| Raman Spectroscopy | Characterizing electrode surface chemistry. | Energy Storage | researchgate.net |
Structure
2D Structure
Properties
Molecular Formula |
I2Zn |
|---|---|
Molecular Weight |
319.2 g/mol |
IUPAC Name |
zinc;diiodide |
InChI |
InChI=1S/2HI.Zn/h2*1H;/q;;+2/p-2 |
InChI Key |
UAYWVJHJZHQCIE-UHFFFAOYSA-L |
Canonical SMILES |
[Zn+2].[I-].[I-] |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Chemistry of Zinc Ii Iodide
Novel Synthetic Routes for Crystalline Zinc(II) Iodide
Modern synthetic chemistry offers several advanced methods for the preparation of crystalline zinc(II) iodide and its coordination complexes, each providing unique advantages in terms of control over the final product's properties.
Solvothermal and hydrothermal syntheses are powerful techniques for producing crystalline materials from substances that are not readily soluble in traditional solvents at ambient temperatures. These methods involve chemical reactions in a closed system, typically a stainless-steel autoclave, at temperatures above the solvent's boiling point.
Hydrothermal synthesis, which uses water as the solvent, has been successfully employed to create zinc(II) coordination complexes. In one example, a dinuclear Zn(II) complex was formed by reacting zinc(II) iodide with a tetradentate ligand, 2-phenyl-4,6-di(pyridin-2-yl)pyrimidine, in an aqueous solution at 160°C for four days. koreascience.kr This method facilitates the growth of high-quality single crystals directly from the reaction mixture. koreascience.kr Similarly, nanostructures of a zinc(II) coordination complex, [Zn(dmph)I₂] (where dmph is 2,9-dimethyl-1,10-phenanthroline), have been prepared using hydrothermal treatment. nanochemres.org
Solvothermal synthesis, which employs non-aqueous solvents, is also utilized. For instance, a two-dimensional zinc(II)-organic framework was prepared by reacting zinc(II) nitrate (B79036) with 2,5-diiodo-1,4-benzenedicarboxylic acid in a mixed solvent system of DMF-ethanol at 85°C for 48 hours. znaturforsch.com This approach demonstrates the versatility of solvothermal methods in creating complex, crystalline structures incorporating the Zn(II) ion, often starting from various zinc salts under moderate conditions. znaturforsch.com
Mechanochemical synthesis, which involves inducing reactions through mechanical energy such as grinding or ball-milling, offers a solvent-free and often more efficient alternative to solution-based methods. rsc.orgresearchgate.net This technique has proven effective for synthesizing zinc(II) complexes with a high degree of control over the product's stoichiometry. rsc.org
A notable example is the reaction between zinc chloride (ZnCl₂) and cyanoguanidine (cnge). rsc.org When these reactants are milled in a 1:1 stoichiometric ratio, the coordination polymer Zn(cnge)Cl₂ is formed exclusively. rsc.org In contrast, milling the same reactants in a 1:2 ratio selectively yields the discrete, monomeric complex Zn(cnge)₂Cl₂. rsc.org This demonstrates a key advantage of mechanochemistry: the ability to control the product phase and composition with high selectivity, which can be challenging to achieve in solution. rsc.org Similar solvent-free mechanochemical methods have been applied to synthesize various Zn(II), Cd(II), and Cu(II) complexes. researchgate.net The approach is considered an environmentally friendly "green concept" in metal-organic chemistry. irb.hr
Vapor deposition techniques are essential for fabricating thin films for electronic and optoelectronic applications. These methods can be broadly categorized into Physical Vapor Deposition (PVD) and Chemical Vapor Deposition (CVD).
Metal-Organic Chemical Vapor Deposition (MOCVD) has been used to deposit thin films of zinc-containing compounds by pyrolysing a single-source precursor. scirp.org For example, zinc oxynitride thin films were deposited from a Zinc(II) complex of hexamethylenetetramine at temperatures of 370°C and 390°C. scirp.org While this specific example does not produce pure zinc iodide, the MOCVD technique is adaptable for depositing various materials, including metal halides.
Physical vapor deposition methods, such as thermal evaporation, are also common. In this process, a source material is heated in a vacuum chamber until it evaporates and then condenses as a thin film on a cooler substrate. mdpi.comaimspress.com This technique has been used to deposit thin films of related metal halides like copper(I) iodide (CuI) and lead(II) iodide (PbI₂), indicating its applicability for zinc(II) iodide film fabrication. mdpi.comup.ac.za For instance, sequential physical vapor deposition (SPVD) involves evaporating lead(II) iodide and methylammonium (B1206745) iodide in separate steps to form perovskite thin films. up.ac.za
Control of Zinc(II) Iodide Stoichiometry and Purity in Advanced Syntheses
Controlling the stoichiometry and ensuring the purity of the final product are paramount in chemical synthesis. For zinc(II) iodide, this can be achieved through careful selection of reaction conditions and purification methods.
In the direct synthesis from elements, one reactant is typically used in excess to ensure the complete consumption of the other (the limiting reactant). researchgate.netscribd.com For example, by using an excess of zinc metal to react with a known mass of iodine, the product can be easily separated from the unreacted solid zinc. scribd.com This allows for the synthesis of zinc(II) iodide with a purity of up to 1% of the theoretical mass in a relatively short time. researchgate.net The resulting product, being water-soluble, can be separated from the excess insoluble zinc by decantation and washing. scribd.com
Mechanochemical synthesis offers excellent control over stoichiometry, as the product composition can be directed by the initial ratio of the solid reactants. rsc.org As mentioned previously, milling ZnCl₂ and a ligand in a 1:1 or 1:2 ratio selectively produces different, pure compounds. rsc.org
The purity of commercially available zinc(II) iodide is a critical factor for its applications, with high-purity grades of 99% or higher being desirable. justdial.com The purity can be verified through analytical techniques, and proper storage in airtight containers is necessary due to the compound's hygroscopic nature. justdial.com
Comparative Analysis of Synthetic Pathways and Yield Optimization
Different synthetic pathways to zinc(II) iodide can be compared based on factors like yield, efficiency, cost, and safety. The direct synthesis from elemental zinc and iodine is often preferred due to its efficiency and lower cost compared to other methods like double replacement reactions. mdma.ch The elemental synthesis involves a simpler separation technique and can be performed more quickly. mdma.ch A double replacement reaction, such as reacting barium iodide with zinc sulfate (B86663), can also produce zinc(II) iodide with a nearly 100% yield, but it is less efficient and more costly. mdma.ch
Yield optimization is a key aspect of synthetic chemistry. For reactions involving zinc(II) iodide as a catalyst, extensive optimization studies have been conducted. For example, in the synthesis of trisubstituted allenes catalyzed by ZnI₂, reaction parameters such as temperature, time, and the amount of catalyst and additives were systematically varied to maximize the yield. acs.orgnih.gov It was found that using Ti(OEt)₄ as an additive significantly improved the yield, and microwave irradiation could substantially reduce the reaction time from 16 hours to 1 hour while also increasing the isolated yield. nih.gov
The table below provides a comparative analysis of two common laboratory-scale synthetic pathways for zinc(II) iodide.
The following table summarizes data from a study on optimizing a reaction catalyzed by zinc(II) iodide, illustrating how systematic changes in conditions affect product yield.
Structural Elucidation and Crystallographic Analysis of Zinc Ii Iodide
Advanced X-ray Diffraction Studies of Zinc(II) Iodide Crystal Polymorphs
X-ray diffraction (XRD) is the cornerstone technique for determining crystal structures, providing detailed information about atomic positions, bond lengths, and bond angles. Studies on zinc(II) iodide have revealed a complex crystallographic landscape, including multiple anhydrous polymorphs, hydrated and solvated forms, and a vast array of coordination complexes.
Anhydrous zinc(II) iodide exhibits significant polymorphism, with different crystal structures reported under various conditions. One of the most cited structures is a unique tetragonal form. wikipedia.org In this polymorph, the zinc centers are tetrahedrally coordinated, consistent with ZnCl₂. However, these tetrahedra are organized into larger assemblies; four tetrahedra share three vertices to create "super-tetrahedra" with the composition {Zn₄I₁₀}. wikipedia.org These super-tetrahedral units are then interconnected at their vertices to build a complex three-dimensional framework. wikipedia.org
In addition to experimentally determined structures, computational studies have predicted other stable or metastable polymorphs. One such predicted structure is a trigonal phase belonging to the R-3m space group. osti.govmaterialsproject.org In this layered, omega-like structure, the zinc(II) ions are octahedrally coordinated, bonded to six equivalent iodide ions to form edge-sharing ZnI₆ octahedra. materialsproject.org This arrangement is distinct from the tetrahedral coordination more commonly observed for zinc(II) halides.
| Property | Tetragonal Polymorph (Experimental) | Trigonal Polymorph (Predicted) materialsproject.org |
| Crystal System | Tetragonal | Trigonal |
| Space Group | I4₁/acd (No. 142) wikipedia.org | R-3m (No. 166) materialsproject.org |
| Lattice Parameters | Not specified in results | a = 4.11 Å, c = 21.40 Å materialsproject.org |
| Cell Angles | α = β = γ = 90° | α = β = 90°, γ = 120° materialsproject.org |
| Coordination Geometry | Tetrahedral (in {Zn₄I₁₀} units) wikipedia.org | Octahedral (ZnI₆) materialsproject.org |
| Zn-I Bond Length | Not specified in results | 2.88 Å materialsproject.org |
Table 1: Crystallographic Data for Anhydrous Zinc(II) Iodide Polymorphs.
When exposed to moisture, zinc(II) iodide readily forms hydrates. wikipedia.org In aqueous solutions, a complex equilibrium exists between various species, including the hexaaquazinc(II) cation, [Zn(H₂O)₆]²⁺, and a series of hydrated iodo-zinc complexes such as [ZnI(H₂O)₅]⁺, tetrahedral ZnI₂(H₂O)₂, [ZnI₃(H₂O)]⁻, and [ZnI₄]²⁻. wikipedia.org The dihydrate, ZnI₂·2H₂O, is also a known form.
The structure of zinc(II) iodide has also been investigated in non-aqueous solvents. Extended X-ray Absorption Fine Structure (EXAFS) studies on methanol (B129727) solutions have provided detailed insights into the local coordination environment. nih.govosti.gov In these solutions, the dominant species at a sufficient iodide concentration is a methanol-solvated ZnI₂ complex. nih.govosti.gov This complex features a tetrahedral structure where the zinc(II) ion is coordinated to two iodine atoms and two oxygen atoms from methanol molecules. nih.govosti.gov The mean Zn-I bond distance was determined to be 2.55(1) Å and the mean Zn-O bond distance was 1.99(1) Å. nih.govosti.gov The solvated zinc ion itself, without iodide, is octahedrally coordinated by six methanol molecules, [Zn(CH₃OH)₆]²⁺, with a Zn-O bond distance of 2.071(4) Å. nih.govosti.gov
Zinc(II) iodide is a versatile precursor in coordination chemistry, forming a wide range of complexes with various organic ligands. Single-crystal XRD is the definitive method for characterizing the precise three-dimensional structures of these discrete molecules.
One well-characterized example is the complex formed with carbamide (urea), ZnI₂·2CO(NH₂)₂. researchgate.netsci-hub.se Its crystal structure consists of discrete molecules where the zinc atom is tetrahedrally coordinated. The coordination sphere is composed of two iodine atoms and two oxygen atoms from the carbamide ligands. researchgate.net
Another structurally characterized example is with the 14-membered tetraazamacrocycle, cyclam (1,4,8,11-tetraazacyclotetradecane). The resulting compound, [ZnI(C₁₀H₂₄N₄)]I, features a five-coordinate zinc(II) ion in a square-pyramidal geometry. iucr.org The four nitrogen atoms of the cyclam ligand form the base of the pyramid, and one iodide anion occupies the axial position. iucr.org The second iodide acts as a non-coordinated counter-ion. iucr.org
| Complex | [ZnI₂(CO(NH₂)₂)₂] researchgate.net | [ZnI(C₁₀H₂₄N₄)]I iucr.org |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | Not specified in results |
| Lattice Parameters | a=12.694 Å, b=6.886 Å, c=13.161 Å | Not specified in results |
| Cell Angles | β = 110.58° | Not specified in results |
| Coordination Geometry | Tetrahedral (ZnO₂I₂) | Square-pyramidal (ZnN₄I) |
| Zn-I Bond Length(s) (Å) | 2.5473, 2.5749 | 2.6619 (coordinated) |
| Zn-Ligand Bond(s) (Å) | Zn-O: 1.954, 1.985 | Not specified in results |
| Key Bond Angles (°) | I-Zn-I = 113.74, O-Zn-O = 100.5 | Not specified in results |
Table 2: Selected Crystallographic Data for Zinc(II) Iodide Coordination Complexes.
Neutron Diffraction Investigations of Zinc(II) Iodide Structures
While X-ray diffraction is powerful, neutron diffraction offers complementary information, particularly in distinguishing between elements with similar atomic numbers and in accurately locating light atoms like hydrogen. Although specific neutron diffraction studies focused solely on pure zinc(II) iodide are not prominent in the surveyed literature, the technique has been instrumental in elucidating the structures of related zinc-containing compounds.
For instance, neutron diffraction has been crucial in studying zinc ferrites (ZnFe₂O₄). aps.orgresearchgate.netjinr.ruconicet.gov.ar These studies help determine the precise distribution of Zn²⁺ and Fe³⁺ cations between the tetrahedral and octahedral sites within the spinel structure, a task that is difficult for XRD due to the similar scattering factors of the metals. aps.orgresearchgate.netjinr.ru In studies of nanocrystalline zinc ferrite, neutron diffraction has been used to quantify the degree of cation inversion, which is critical for understanding the material's magnetic properties. researchgate.net Similarly, in mixed-metal phosphates like γ-(Zn₀.₇₀Ni₀.₃₀)₃(PO₄)₂, neutron diffraction data combined with Rietveld refinement allowed for the determination of cation ordering, showing that Ni²⁺ is strongly ordered at the octahedral sites while Zn²⁺ concentrates at the five-coordinate sites. iucr.org These examples demonstrate the potential of neutron diffraction to resolve complex structural questions in zinc-containing materials.
Computational Crystallography and Structure Prediction for Zinc(II) Iodide Phases
Computational methods, particularly those based on density functional theory (DFT), have become a powerful partner to experimental diffraction techniques. wikipedia.org Crystal structure prediction (CSP) aims to identify stable and metastable crystal structures of a compound based solely on its chemical formula. wikipedia.org These methods use algorithms, such as evolutionary algorithms or random sampling, to explore the potential energy landscape and find low-energy polymorphs. wikipedia.org
For zinc(II) iodide, computational methods have been used to predict potential crystal structures. The trigonal R-3m phase of ZnI₂ is a result of such a high-throughput computational screening, which performed DFT calculations on thousands of inorganic compounds. materialsproject.org This predicted structure provides a target for experimental synthesis and characterization. materialsproject.org
Furthermore, computational crystallography is often used in tandem with experimental data to solve or refine complex structures. For example, in the study of a new lithium zinc iodate (B108269) polymorph, a combination of powder XRD and DFT calculations was used to propose and support a monoclinic crystal structure. mdpi.comdntb.gov.ua The initial structure was proposed based on the experimental diffraction pattern, and DFT calculations were then used to optimize the geometry and confirm the stability of the proposed structure, leading to a reliable final model. mdpi.comdntb.gov.ua This synergistic approach is increasingly vital for tackling complex crystallographic problems.
Analysis of Coordination Geometries and Bond Parameters in Zinc(II) Iodide Systems
The coordination chemistry of zinc(II) iodide is characterized by a variety of structural motifs, with the zinc(II) center adopting several coordination geometries depending on the surrounding ligands and the physical state of the compound. The most prevalent coordination number for Zn(II) in these systems is four, typically resulting in a tetrahedral geometry. However, five- and six-coordinate complexes are also well-documented, leading to trigonal-bipyramidal, square-pyramidal, and octahedral arrangements. The bond parameters, specifically the zinc-iodine (Zn-I) bond lengths and the iodine-zinc-iodine (I-Zn-I) bond angles, are sensitive to the coordination environment, the steric and electronic properties of other coordinated ligands, and the presence of intermolecular interactions such as hydrogen bonding.
Tetrahedral Coordination
The tetrahedral geometry is the most common coordination environment for the zinc(II) ion in its iodide complexes. In its anhydrous solid state, ZnI₂, the zinc centers are tetrahedrally coordinated. These tetrahedra then share vertices to form larger "super-tetrahedra" with a composition of {Zn₄I₁₀}, creating a complex three-dimensional structure. wikipedia.org In the gaseous phase, molecular ZnI₂ adopts a linear geometry as predicted by VSEPR theory, with a Zn-I bond length of 238 pm. wikipedia.org
When complexed with various ligands, the tetrahedral geometry is often distorted. For instance, in diiodidobis(isoquinoline N-oxide-κO)zinc(II), the coordination environment is a distorted tetrahedron with I-Zn-I bond angles significantly larger than the O-Zn-O angles. iucr.orgiucr.org Similarly, complexes with carbamide and imidazole (B134444) derivatives also feature tetrahedral zinc centers. researchgate.netrsc.org In these structures, the Zn-I bond lengths typically fall within the range of 2.54 Å to 2.62 Å, and the I-Zn-I angles deviate from the ideal 109.5° to accommodate the size and electronic effects of the co-ligands. iucr.orgresearchgate.netrsc.org
The formation of the tetrahedral tetraiodozincate(II) anion, [ZnI₄]²⁻, is also observed, where the zinc atom is surrounded by four iodine atoms in a regular tetrahedral geometry. rsc.org
Interactive Data Table: Bond Parameters in Tetrahedral Zinc(II) Iodide Complexes
| Compound | Coordination Geometry | Zn-I Bond Lengths (Å) | I-Zn-I Bond Angles (°) | Reference |
| [ZnI₂(C₉H₇NO)₂] | Distorted Tetrahedral | 2.5504(4), 2.5591(4) | 122.378(14) | iucr.org |
| [ZnI₂·2CO(NH₂)₂] | Tetrahedral | 2.5473(8), 2.5749(8) | 113.74(3) | researchgate.net |
| [ZnI₄]²⁻(C₃H₅N₂)₂·H₂O | Tetrahedral | 2.6033(6) – 2.6194(6) | 107.16(2) – 112.46(2) | rsc.org |
| [ZnI₃(C₃H₄N₂)]⁻ | Distorted Tetrahedral | up to 2.6244(8) | 105.30(14) – 115.25(3) | rsc.org |
| [ZnI₂(C₃H₄N₂)₂] | Tetrahedral | up to 2.5824(5) | 107.16(10) – 115.46(2) | rsc.org |
| [ZnI₂(CH₃OH)₂] (in methanol) | Tetrahedral | 2.55(1) (mean) | Not specified | nih.gov |
Five-Coordinate Geometries
Higher coordination numbers are also accessible for zinc(II) iodide. Five-coordinate complexes typically adopt either trigonal-bipyramidal or square-pyramidal geometries. These geometries are often enforced by polydentate ligands. For example, a complex with the tripod ligand tris(2-(N-methyl)benzimidazylmethyl)amine, [Zn(Mentb)I]⁺, exhibits a five-coordinate zinc center with a geometry best described as trigonal-bipyramidal. tandfonline.comtandfonline.com Similarly, complexes with certain N₃-Schiff base ligands show a distorted trigonal-bipyramidal configuration. nih.gov
The complex formed with the macrocyclic ligand cyclam, [ZnI(C₁₀H₂₄N₄)]I, features a square-pyramidal geometry where the zinc ion is coordinated to the four nitrogen atoms of the cyclam and one iodide anion in the axial position. iucr.org The Zn-I bond length in this environment is notably longer than in tetrahedral complexes, measuring 2.6619(5) Å. iucr.orgiucr.org
Interactive Data Table: Bond Parameters in Five-Coordinate Zinc(II) Iodide Complexes
| Compound | Coordination Geometry | Coordinated Ligands | Zn-I Bond Length (Å) | Reference |
| [Zn(Mentb)I]⁺ | Trigonal-Bipyramidal | 4 N atoms, 1 I atom | Not specified | tandfonline.comtandfonline.com |
| [ZnL(I)₂] (L = N₃-Schiff base) | Distorted Trigonal-Bipyramidal | N₃ donor ligand, 2 I atoms | Not specified | nih.gov |
| [ZnI(C₁₀H₂₄N₄)]I | Square-Pyramidal | 4 N atoms (cyclam), 1 I atom | 2.6619(5) | iucr.orgiucr.org |
| [ZnI(C₁₀H₂₄N₄)]I₃ | Square-Pyramidal | 4 N atoms (cyclam), 1 I atom | 2.766(2) | iucr.orgiucr.org |
Octahedral and Other Geometries
Although less common, six-coordinate octahedral geometry has been proposed for certain phases of ZnI₂. Theoretical calculations on a trigonal omega-like structure of ZnI₂ (space group R-3m) show the Zn²⁺ ion bonded to six equivalent I⁻ atoms in an edge-sharing octahedral arrangement, with all Zn-I bond lengths being 2.88 Å. materialsproject.org This represents a significant departure from the more commonly observed tetrahedral coordination.
The structural diversity of zinc(II) iodide highlights the flexibility of the zinc(II) ion's coordination sphere, which readily adapts to the steric and electronic demands of the surrounding ligands, leading to a rich and varied structural chemistry.
Coordination Chemistry and Complexation Behavior of Zinc Ii Iodide
Lewis Acidity and Adduct Formation with Diverse Donor Ligands
As a Lewis acid, the zinc(II) center in ZnI₂ readily accepts electron pairs from a wide array of donor ligands, leading to the formation of stable coordination complexes. nih.govcore.ac.uk The resulting adducts often feature a tetrahedral coordination geometry around the zinc atom, although other coordination numbers and geometries are accessible depending on the steric and electronic properties of the ligands involved. nih.gov
Zinc(II) iodide forms stable complexes with various amine ligands. Studies have shown that with monodentate amine ligands such as 3-methylpyridine, 4-methylpyridine, and N-methylimidazole, tetrahedral complexes with the general formula [Zn(Amine)₂I₂] are typically formed. nih.gov These complexes are characterized by a four-coordinate zinc center bonded to two iodide ions and two nitrogen atoms from the amine ligands.
A more complex coordination is observed with polydentate amine ligands. For instance, the reaction of zinc(II) iodide with the tripod ligand tris(2-(N-methyl)benzimidazylmethyl)amine (Mentb) results in a five-coordinate zinc complex, [Zn(Mentb)I]⁺. semanticscholar.orgnih.gov In this complex, the zinc(II) ion is bonded to four nitrogen atoms from the tetradentate ligand and one iodide ion, adopting a trigonal-bipyramidal geometry. semanticscholar.org
Table 1: Selected Bond Parameters for a Zinc(II) Iodide-Amine Complex
| Complex | Coordination Geometry | Bond | Bond Length (Å) |
| [Zn(Mentb)I]⁺ | Trigonal-bipyramidal | Zn-I | - |
| Zn-N (apical) | - | ||
| Zn-N (equatorial) | - | ||
| Data not explicitly available in the provided search results. |
Zinc(II) iodide also reacts with phosphine (B1218219) ligands to form stable adducts. The reaction of ZnI₂ with monodentate phosphine ligands, such as triphenylphosphine (B44618) (PPh₃) and tris(4-methylphenyl)phosphine, yields mononuclear, four-coordinate complexes of the type [ZnI₂(phosphine)₂]. nih.gov These complexes typically exhibit a distorted tetrahedral geometry around the zinc center. nih.gov
In some cases, more complex structures can form. For example, the reaction with bis(diphenylphosphoryl)methane (dppmO₂) can lead to a salt-like structure composed of a [Zn(dppmO₂)₃]²⁺ cation and a [ZnI₄]²⁻ anion. nih.gov Phosphine adducts of zinc(II) iodide, such as ZnI₂L₂ (where L = PMe₂Ph, PEt₃, PBu₃, PPh₃), have also been investigated for their catalytic activities. pleiades.online Information on the interaction of zinc(II) iodide with arsine ligands is less commonly reported in the reviewed literature.
Table 2: Structural Features of Zinc(II) Iodide-Phosphine Complexes
| Complex | Formula | Coordination Geometry around Zn |
| Diiodidobis(triphenylphosphane-κP)zinc(II) | [ZnI₂(C₁₈H₁₅P)₂] | Mononuclear, four-coordinate |
| Diiodidobis[tris(4-methylphenyl)phosphane-κP]zinc(II) | [ZnI₂(C₂₁H₂₁P)₂] | Mononuclear, four-coordinate |
| [Bis(diphenylphosphoryl)methane-κ²O,O′]zinc(II) tetraiodidozinc(II) | [Zn(C₂₅H₂₂O₂P₂)₃][ZnI₄] | Cationic: Not specified; Anionic: Tetrahedral |
Zinc(II) iodide readily forms complexes with a variety of oxygen and nitrogen-donor heterocyclic ligands. With N-oxide ligands like quinoline (B57606) N-oxide (QNO) and isoquinoline (B145761) N-oxide (iQNO), mononuclear complexes with the general formula [ZnI₂(L)₂] are formed. nih.govmdpi.comajol.info In these complexes, the zinc(II) ion is in a distorted tetrahedral environment, coordinated to two iodide ions and two oxygen atoms from the N-oxide ligands. nih.govmdpi.com
Complexes with other heterocyclic ligands, such as imidazole (B134444) and 2-methylimidazole, also result in distorted tetrahedral [ZnI₂(L)₂] structures. nih.gov The coordination with oxygen-donor ligands is exemplified by the complex with carbamide (urea), ZnI₂·2CO(NH₂)₂. In this structure, discrete molecules are present with a tetrahedrally coordinated zinc atom bonded to two iodide ions and two oxygen atoms from the carbamide ligands. niscair.res.inacs.org
Table 3: Selected Bond Distances in [ZnI₂(quinoline N-oxide)₂]
| Bond | Bond Length (Å) |
| Zn-I | - |
| Zn-O | - |
| Specific bond lengths for the iodide complex were not detailed in the search results, though the general structure is described. nih.gov |
While mononuclear complexes of zinc(II) iodide are common, the formation of halide-bridged dimers and polymers is also a feature of its coordination chemistry, though less frequently reported than for its chloride and bromide analogs. In such structures, iodide ions act as bridging ligands between two or more zinc centers. This bridging can lead to the formation of dinuclear species or extended one-, two-, or three-dimensional polymeric networks.
Supramolecular Assembly and Metal-Organic Frameworks (MOFs) Incorporating Zinc(II) Iodide Units
The coordination properties of zinc(II) iodide extend to the formation of intricate supramolecular assemblies and metal-organic frameworks (MOFs). In these structures, zinc(II) ions or zinc-containing secondary building units (SBUs) are linked by organic ligands to create extended, often porous, networks.
Furthermore, zinc-based MOFs have been specifically designed for applications such as iodine capture. researchgate.netmdpi.com For example, a luminescent zinc(II) MOF constructed from paddlewheel [Zn₂(COO)₄] clusters and a π-electron-rich terphenyl-tetracarboxylic acid has shown efficient and reversible adsorption of iodine. researchgate.net The strong affinity for iodine in such materials is attributed to a combination of factors including porosity, the presence of conjugated π-electron systems, and potential halogen bonding interactions. researchgate.net In some cases, giant zinc-containing clusters, such as a [Zn₅₄] nanocage, have been assembled into hierarchical supramolecular frameworks with impressive iodine uptake capabilities.
Solution-Phase Speciation and Solvation Dynamics of Zinc(II) Iodide
The behavior of zinc(II) iodide in solution is complex, with the speciation depending on the solvent and the concentration of iodide. In aqueous solution, a variety of species can be detected, including the hydrated zinc ion [Zn(H₂O)₆]²⁺, and a series of iodo-aqua complexes such as [ZnI(H₂O)₅]⁺, tetrahedral [ZnI₂(H₂O)₂], [ZnI₃(H₂O)]⁻, and [ZnI₄]²⁻. Raman spectroscopy studies of aqueous zinc(II) iodide solutions have identified characteristic peaks corresponding to species like [ZnI₂(OH₂)₂], [ZnI₃(OH₂)]⁻, and [ZnI₄]²⁻.
In methanol (B129727), EXAFS (Extended X-ray Absorption Fine Structure) studies have shown that the solvated zinc ion is octahedrally coordinated by six methanol molecules. researchgate.net Upon addition of iodide, tetrahedral complexes are formed. The methanol-solvated ZnI₂ complex has a tetrahedral structure with the zinc ion coordinated to two iodide ions and two methanol molecules. researchgate.net The formation of the first complex, [ZnI]⁺, is suppressed, suggesting a change in coordination from octahedral to tetrahedral at this step. researchgate.net
The stability of zinc(II)-iodide complexes varies significantly with the solvent. researchgate.net Strong complex formation is observed in solvents like acetonitrile (B52724) where both the zinc and iodide ions are weakly solvated. In contrast, in solvents like water, dimethyl sulfoxide (B87167) (DMSO), and N,N-dimethylformamide (DMF), where the ions are more strongly solvated, the complex formation is weaker. researchgate.net
Table 4: Predominant Zinc(II) Iodide Species in Different Solvents
| Solvent | Dominant Species at Excess Iodide | Coordination Geometry of ZnI₂ Complex | Technique |
| Water | [ZnI₄]²⁻ | Tetrahedral | Raman Spectroscopy |
| Methanol | ZnI₂ | Tetrahedral (solvated) | EXAFS |
| This table is a synthesis of information from multiple sources describing solution speciation. researchgate.net |
Identification of Zinc(II) Iodide Aqueous Species
In aqueous solutions, zinc(II) iodide does not exist as a single entity but rather as an equilibrium mixture of various complex species. The zinc ion (Zn²⁺) is typically hydrated, forming the hexaaqua complex, [Zn(H₂O)₆]²⁺, in the absence of competing ligands. nih.govwikipedia.org Upon the introduction of iodide ions, a stepwise substitution of the coordinated water molecules occurs. This process leads to the formation of a series of iodo-aqua zinc(II) complexes.
Detailed spectroscopic studies have identified several key species present in aqueous zinc(II) iodide solutions. The distribution of these species is dependent on the concentration of iodide ions. The primary species identified are the hexaaqua-zinc(II) ion, [Zn(H₂O)₆]²⁺, and a range of iodo-complexes including [ZnI(H₂O)₅]⁺, [ZnI₂(H₂O)₂], [ZnI₃(H₂O)]⁻, and [ZnI₄]²⁻. wikipedia.org The coordination geometry around the zinc center changes with the number of iodide ligands; while the aqua and mono-iodo complexes are octahedral, the di-, tri-, and tetra-iodo species are typically tetrahedral. wikipedia.org
| Chemical Formula | Species Name | Coordination Geometry |
|---|---|---|
| [Zn(H₂O)₆]²⁺ | Hexaaquazinc(II) | Octahedral |
| [ZnI(H₂O)₅]⁺ | Pentaaquaiodozinc(II) | Octahedral |
| [ZnI₂(H₂O)₂] | Diaquadiiodozinc(II) | Tetrahedral |
| [ZnI₃(H₂O)]⁻ | Aquatriiodozincate(II) | Tetrahedral |
| [ZnI₄]²⁻ | Tetraiodozincate(II) | Tetrahedral |
Influence of Solvent and Concentration on Speciation
The equilibrium between the different zinc(II) iodide species is highly sensitive to both the concentration of the solution and the nature of the solvent.
Concentration Effects: In aqueous solutions, concentration significantly impacts the dominant species present. As the concentration of zinc iodide increases, the equilibrium shifts to favor higher-order iodo-complexes. Raman spectroscopy studies on concentrated aqueous solutions have revealed a key disproportionation reaction that becomes more prominent at higher concentrations and lower temperatures. acs.org This equilibrium involves the neutral diiodo species converting into the anionic tetraiodo complex and the fully hydrated aqua complex:
2[ZnI₂(OH₂)₂] ⇌ [ZnI₄]²⁻ + [Zn(OH₂)₆]²⁺ acs.org
This indicates that in more concentrated solutions, there is a greater prevalence of the [ZnI₄]²⁻ and [Zn(H₂O)₆]²⁺ ions compared to the neutral [ZnI₂(H₂O)₂] complex. acs.org
Solvent Effects: The choice of solvent profoundly affects the speciation of zinc(II) iodide. The polarity, coordinating ability, and steric properties of the solvent dictate the stability and structure of the resulting complexes.
Aqueous vs. Non-aqueous Solvents: In a highly polar and coordinating solvent like water, a variety of charged and neutral iodo-aqua species are formed. wikipedia.org In contrast, in less polar, non-coordinating, or weakly coordinating solvents, the speciation is different. For instance, the preparation of anhydrous zinc iodide can be performed by the direct reaction of zinc and iodine in refluxing ether, a non-aqueous solvent. wikipedia.org The use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is common in the synthesis of organozinc reagents, where the solvent's ability to dissolve reactants and stabilize intermediates is crucial. nih.gov
Coordinating Solvents: In the presence of other coordinating ligands or solvents, specific complexes can be isolated. For example, the reaction of ZnI₂ with ligands like quinoline N-oxide in methanol results in the formation of discrete, neutral tetrahedral complexes of the type [ZnI₂(Ligand)₂]. This demonstrates that in a solvent like methanol, which is less coordinating than water, the formation of neutral molecular complexes can be favored, especially in the presence of other strong Lewis bases.
Hard-Soft Acid-Base (HSAB) Principles in Zinc(II) Iodide Complexation
The Hard-Soft Acid-Base (HSAB) principle provides a framework for understanding the bonding preferences and stability of zinc(II) iodide complexes. According to this principle, Lewis acids and bases are classified as "hard," "soft," or "borderline." Hard acids preferentially bind to hard bases, primarily through electrostatic interactions, while soft acids favor soft bases, forming bonds with more covalent character.
Classification of Zn²⁺ and I⁻:
Zinc(II) ion (Zn²⁺): The zinc(II) ion is classified as a borderline Lewis acid. It has a relatively high charge density but also a polarizable d¹⁰ electron cloud, giving it characteristics intermediate between hard and soft acids.
Iodide ion (I⁻): The iodide ion is a classic example of a soft Lewis base. It is large and highly polarizable, meaning its electron cloud is easily distorted.
Complexation Behavior: The interaction between the borderline acid Zn²⁺ and the soft base I⁻ is a favorable one, leading to the formation of stable complexes. The bonding in these complexes, such as [ZnI₄]²⁻, has a significant covalent character due to the good overlap between the orbitals of the polarizable zinc ion and the soft iodide ion. This contrasts with the interaction between Zn²⁺ and a hard base like the fluoride (B91410) ion (F⁻) or water (H₂O), where the bonding would be more ionic in nature. The successful displacement of hard water molecules from the [Zn(H₂O)₆]²⁺ complex by soft iodide ligands underscores the favorable borderline-soft interaction, leading to the array of iodo-complexes observed in solution.
Theoretical and Computational Investigations of Zinc Ii Iodide
Density Functional Theory (DFT) Studies of Electronic Structure in Zinc(II) Iodide Systems
Density Functional Theory (DFT) has been extensively used to investigate the electronic properties of various forms of zinc(II) iodide. Studies on hexagonal (h-ZnI₂) and tetragonal (T-ZnI₂) monolayers have revealed that they are stable semiconductors. researchgate.net The calculated binding energies for h-ZnI₂ and T-ZnI₂ are -4.607 eV and -4.716 eV, respectively, confirming their stability. researchgate.net These monolayers exhibit indirect band gaps; h-ZnI₂ has a band gap of 2.018 eV, while T-ZnI₂ has a wider band gap of 2.674 eV. researchgate.net The valence band maximum for the h-ZnI₂ monolayer is located near the Γ point, and for the T-ZnI₂ monolayer, it is at the X point. Conversely, the conduction band minimum appears near the M point for h-ZnI₂ and the Γ point for T-ZnI₂. researchgate.net
Further DFT calculations using different functionals, such as the Perdew–Burke–Ernzerhof (PBE) and Heyd–Scuseria–Ernzerhof (HSE06), have also been employed to study ZnI₂ monolayers. The PBE method yielded a band gap of 2.03 eV, while the HSE06 functional, which often provides more accurate band gap values, calculated it to be 2.98 eV. aip.org In the context of heterostructures, such as a ZnI₂/CdS van der Waals (vdW) heterostructure, the electronic properties are significantly altered. The conduction band minimum (CBM) of the heterostructure is primarily contributed by the ZnI₂ monolayer. aip.org Specifically, the 5p and 5s orbitals of the iodine atom are dominant near the Fermi level in the conduction band. aip.org
DFT has also been applied to understand the electronic structure of more complex systems containing ZnI₂. For instance, in zinc-iodine batteries, DFT calculations have been used to model the configurations of I₂, ZnI₂, and Zn(I₃)₂. researchgate.net In the field of perovskite solar cells, the incorporation of Zn²⁺ from sources like ZnI₂ has been studied to enhance stability and performance. mdpi.com DFT calculations help in understanding the structural and electronic effects of such doping. mdpi.commdpi.com
Table 1: Calculated Electronic Properties of ZnI₂ Monolayers using DFT
| Property | h-ZnI₂ | T-ZnI₂ | ZnI₂ (PBE) | ZnI₂ (HSE06) |
| Binding Energy (eV) | -4.607 researchgate.net | -4.716 researchgate.net | - | - |
| Band Gap (eV) | 2.018 researchgate.net | 2.674 researchgate.net | 2.03 aip.org | 2.98 aip.org |
| Band Gap Type | Indirect researchgate.net | Indirect researchgate.net | Indirect aip.org | Indirect aip.org |
| Valence Band Maximum | Near Γ point researchgate.net | X point researchgate.net | - | - |
| Conduction Band Minimum | Near M point researchgate.net | Γ point researchgate.net | - | - |
Molecular Dynamics Simulations of Zinc(II) Iodide in Condensed Phases
Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of zinc(II) iodide in condensed phases, such as aqueous solutions. These simulations provide detailed information about the solvation structure and dynamics of ions, which is crucial for understanding electrochemical processes in batteries.
In the context of zinc-iodine batteries, MD simulations have been employed to investigate the solvation structure of Zn²⁺ in electrolytes containing iodide ions. rsc.org These simulations show that Zn²⁺ coordinates with iodide ions, sulfate (B86663) anions, and water molecules to form complex clusters denoted as [Zn(H₂O)ₓ(SO₄²⁻)y(I⁻)z]. rsc.org The formation of these coordination clusters is a key aspect of the iodide-mediated intermediate regulation strategy in these batteries. rsc.org
Simulations of a 5.0 M ZnI₂ electrolyte, relevant for high-energy-density aqueous zinc-polyiodide flow batteries, have also been performed. pnnl.gov These studies, which combine MD with density functional theory (DFT), indicate that additives like ethanol (B145695) can modify the electrolyte's properties by inducing ligand formation between the oxygen on the hydroxyl group and the zinc ions. pnnl.gov This alteration of the solvation shell helps to expand the stable temperature window of the electrolyte and mitigate the formation of zinc dendrites. pnnl.gov Furthermore, ab initio molecular dynamics (AIMD) simulations have been used to study the decomposition of the Zn-I bond, which is important for understanding the oxidation of I⁻ to I₂ in the presence of an electrocatalyst. nih.gov
MD simulations have also been instrumental in understanding the structural and transport properties of solid-state forms of related compounds like silver iodide, which can provide insights into the behavior of similar ionic systems. mdpi.com For zinc-containing biological systems, MD simulations using methods like the cationic dummy atom method have been successful in modeling the coordination environment of zinc ions, which is often complex and dynamic. nih.gov
Ab Initio Calculations of Reaction Pathways and Energy Barriers Involving Zinc(II) Iodide
Ab initio calculations, which are based on first principles of quantum mechanics, are crucial for elucidating reaction mechanisms and determining the energetic favorability of different pathways involving zinc(II) iodide. These computational methods provide detailed insights into transition states and reaction energy barriers.
In the field of synthetic organic chemistry, DFT calculations have been used to study ZnI₂-mediated glycosylation reactions. mdpi.com These calculations help to understand the stereochemical outcomes by modeling the transition state structures. For example, in ZnI₂-mediated D-galactopyranosylation, DFT computations suggested that the unexpected formation of β-D-galactopyranosides could be due to the favored coordination of Zn²⁺ to the 4-O or 6-O positions of the galactopyranosyl donor, which directs the approach of the acceptor from the β-face. mdpi.com The calculations were performed at various levels of theory, such as B3LYP and TPSS/def-TZVP, to ensure accuracy. mdpi.com
In the context of zinc-iodine batteries, ab initio molecular dynamics simulations have been used to visualize the Zn-I decomposition process, which is a key step in the oxidation of iodide to iodine. nih.gov These simulations can reveal how different catalyst surfaces affect the Zn-I bond length and facilitate its breaking. nih.gov Furthermore, DFT calculations have been employed to determine the formation energies of polyiodide ions like I₅⁻ and I₃⁻, which are important intermediates in the redox chemistry of these batteries. rsc.org
Computational studies have also shed light on the mechanism of iron-catalyzed reductive coupling of alkyl iodides with alkynes, where zinc is used as a reductant. nih.gov Quantum chemical investigations have explored different plausible mechanisms, including the reduction of the alkyl iodide by metallic zinc and the formation of diiron-alkene species, calculating the free energy barriers for these pathways. nih.gov These theoretical studies are essential for optimizing reaction conditions and developing more efficient catalytic systems.
Quantum Chemical Modeling of Spectroscopic Signatures of Zinc(II) Iodide Complexes
Quantum chemical modeling plays a vital role in interpreting and predicting the spectroscopic properties of zinc(II) iodide complexes. These computational methods, particularly time-dependent density functional theory (TD-DFT), are used to understand electronic absorption and emission spectra.
TD-DFT calculations have been successfully applied to study the photoluminescence properties of zinc iodide complexes with phosphane ligands. researchgate.net For a diiodidobis(triphenylphosphane-κP)zinc(II) complex, TD-DFT studies revealed that the observed yellow emission originates from a combination of inter-ligand charge transfer and metal-to-ligand charge transfer ((M+L′)→LCT) excited states. researchgate.net The calculations also showed that the low-energy UV absorption is due to halide-ligand charge-transfer (XLCT) excited states. researchgate.net
In another study, the far-infrared spectra of zinc halide complexes with acetonitrile (B52724), including ZnI₂·2CH₃CN, were analyzed with the aid of normal coordinate analysis using a Urey-Bradley force field. oup.com This allowed for the assignment of vibrational modes, such as the Zn-N and Zn-I stretching frequencies. For the iodide complex, the Zn-N stretching mode of the A₁ species was found to be coupled with the Zn-I stretching mode, resulting in absorptions at 252 and 179 cm⁻¹. oup.com The Zn-N stretching force constant was calculated to be 0.56 mdyn/Å. oup.com
Quantum chemical calculations have also been used to understand the spectroscopic signatures of radical species in zinc complexes. For instance, in a study of zinc complexes with 2,2′-bipyridine, DFT calculations were used to simulate the UV-vis and EPR spectra, helping to characterize the electronic structure of the radical anion bpy•−. acs.org These computational tools are indispensable for assigning complex spectra and understanding the electronic transitions that give rise to them.
Bond Critical Point Analysis and Electron Density Studies of Zinc(II) Iodide Bonding
While specific bond critical point analyses and detailed electron density studies focusing solely on zinc(II) iodide are not extensively detailed in the provided search results, the principles of these analyses are fundamental to understanding the nature of chemical bonds within ZnI₂. These methods, derived from the Quantum Theory of Atoms in Molecules (QTAIM), allow for a quantitative description of the bonding characteristics.
In related systems, computational studies often employ electron density-based analyses to understand bonding. For example, in the study of a ZnI₂/CdS vdW heterostructure, charge density difference calculations and Bader analysis were used to quantify the charge transfer between the ZnI₂ and CdS monolayers. aip.org The Hirshfeld and Bader methods estimated a charge transfer of approximately 0.02 e and 0.211 e, respectively, from the ZnI₂ to the CdS layer. aip.org This type of analysis provides insight into the electronic interactions at the interface of the two materials.
The principles of QTAIM involve locating bond critical points (BCPs) in the electron density, where the gradient of the density is zero. The properties of the electron density at these points, such as its value (ρ(r)) and its Laplacian (∇²ρ(r)), reveal the nature of the chemical bond. For a predominantly ionic bond, as expected between zinc and iodine, one would anticipate a relatively low value of ρ(r) and a positive Laplacian, indicating a depletion of charge in the internuclear region, characteristic of a closed-shell interaction.
While direct QTAIM studies on ZnI₂ were not found, the computational chemistry frameworks used in the cited research, such as DFT, provide the necessary electron density data to perform such analyses. These studies would be invaluable for a deeper understanding of the ionic versus covalent character of the Zn-I bond and how it is influenced by the coordination environment and crystal structure.
Band Gap Engineering and Electronic Property Prediction for Zinc(II) Iodide Materials
Band gap engineering of zinc(II) iodide and related materials is a key area of research, particularly for applications in optoelectronics and photocatalysis. Computational methods, especially DFT, are instrumental in predicting how the band gap and other electronic properties can be tuned.
Studies have shown that the band gap of ZnI₂ can be manipulated through various strategies. For instance, forming a van der Waals heterostructure of ZnI₂ with another material like CdS can significantly reduce the band gap compared to the individual monolayers. aip.org The band gap of the ZnI₂/CdS heterostructure can be further tuned by applying biaxial strain, with compressive strain generally leading to a decrease in the band gap. aip.org
In the context of coordination polymers, DFT calculations have been used to guide the synthesis of new materials with desired band gaps. rsc.org For a series of 1D coordination polymers with the general formula [ZnX₂(L)₂]n (where X is a halide and L is a pyridyl ligand), it was predicted and experimentally verified that changing the halide from Cl and Br to I results in a smaller band gap. rsc.org Similarly, modifying the organic ligand can also tune the electronic properties. rsc.org
Doping is another effective strategy for band gap engineering. In perovskite materials, for example, doping with Zn²⁺ (from sources like ZnI₂) can influence the band gap and improve material stability. mdpi.com While not directly about doping ZnI₂ itself, studies on doping other materials like CsZnI₃ with Pb²⁺ have shown that the band gap can be tuned over a wide range, demonstrating the principle of band gap modulation through compositional changes. mdpi.com These computational predictions offer a powerful tool for designing novel semiconductor materials with tailored electronic and optical properties for specific applications.
Table 2: Predicted Band Gaps of ZnI₂-based Materials
| Material | Computational Method | Predicted Band Gap (eV) | Reference |
| h-ZnI₂ monolayer | DFT (GGA-PBE) | 2.018 | researchgate.net |
| T-ZnI₂ monolayer | DFT (GGA-PBE) | 2.674 | researchgate.net |
| ZnI₂ monolayer | DFT (HSE06) | 2.98 | aip.org |
| ZnI₂/CdS heterostructure | DFT (PBE) | 0.886 | aip.org |
| ZnI₂/CdS heterostructure | DFT (HSE06) | 1.336 | aip.org |
| [ZnI₂(BPE)]n | DFT | 4.08 | rsc.org |
| Trigonal ZnI₂ | DFT | 1.80 | materialsproject.org |
| Tetragonal ZnI₂ | DFT | 2.908 | materialsproject.org |
Catalytic Applications and Mechanistic Studies of Zinc Ii Iodide
Zinc(II) Iodide as a Lewis Acid Catalyst in Organic Transformationstestbook.comrsc.orgnih.gov
Zinc(II) iodide (ZnI2) serves as an effective Lewis acid catalyst in a variety of organic transformations, including those involving acylation, alkylation, and condensation reactions. testbook.com Its utility stems from its ability to coordinate with and activate substrates. mdpi.com
A straightforward and efficient protocol for the one-pot, ZnI2-catalyzed allenylation of terminal alkynes with pyrrolidine (B122466) and ketones has been developed to produce trisubstituted allenes. acs.org This method is notable for its use of a sustainable, widely available, and low-cost metal salt catalyst under solvent-free conditions. acs.org The reactions can be performed using either conventional heating or microwave irradiation, with the latter significantly reducing reaction times. acs.org
C-C Bond Forming Reactions (e.g., Aldol (B89426), Mannich, Friedel-Crafts)testbook.comorganic-chemistry.org
Zinc(II) iodide has demonstrated its utility as a catalyst in fundamental carbon-carbon bond-forming reactions, which are crucial in organic synthesis. testbook.comorganic-chemistry.org
Aldol Reactions: Zinc(II)-catalyzed hydrative aldol reactions of 2-en-1-ynamides with aldehydes and water have been shown to produce branched aldol products with high regio- and stereoselectivity. nih.govresearchgate.net The stereochemical outcome, either anti or syn, can be controlled by the steric properties of the sulfonamides used, which leads to the selective formation of E- and Z-configured zinc(II) dienolates. nih.govresearchgate.net This methodology allows for the synthesis of enantiopure aldol products using an affordable chiral sulfonamide. nih.govresearchgate.net
Mannich Reactions: The Mannich reaction, a key method for synthesizing nitrogen-containing compounds, has been successfully catalyzed by zinc compounds. rsc.orgrsc.org A zinc-catalyzed Mannich reaction of imines with silyl (B83357) enol ethers, using a catalytic amount of zinc(II) iodide (20 mol%), has been reported to proceed in good yields. rsc.org
Friedel-Crafts Reactions: While specific examples detailing ZnI2 in Friedel-Crafts reactions are less common in recent literature, the general applicability of zinc halides as Lewis acids suggests their potential role in this classic C-C bond-forming reaction.
Cycloaddition and Rearrangement Reactions Catalyzed by Zinc(II) Iodidemdpi.comacs.org
Zinc(II) iodide has proven to be an effective catalyst in various cycloaddition and rearrangement reactions.
Cycloaddition Reactions: A notable application of ZnI2 is in a nickel/zinc co-catalyzed asymmetric [2+2] cycloaddition of azabenzonorbornadienes with terminal alkynes. thieme-connect.com This reaction produces strained cyclobutenes in good yields and with high enantioselectivities. thieme-connect.com In this system, zinc iodide functions as an optimal Lewis acid co-catalyst. thieme-connect.com
Furthermore, a catalytic system composed of zinc iodide, a metal chloride (such as niobium chloride), and a strong organic base can efficiently catalyze the cycloaddition of carbon dioxide to epoxides, yielding cyclic carbonates. mdpi.com This process is significant as it can operate under mild conditions, including room temperature and atmospheric pressure. mdpi.com The synergistic effect between the zinc and niobium complexes is crucial for the activation of the epoxide, followed by a nucleophilic attack by the iodide anion. mdpi.com
Rearrangement Reactions: In the ZnI2-catalyzed synthesis of trisubstituted allenes from terminal alkynes and ketones, a key step involves a testbook.comrsc.org-hydride transfer. acs.org This rearrangement is enabled by the activation of the triple bond of a propargylamine (B41283) intermediate by the zinc iodide catalyst. acs.org
Oxidative Transformations and Redox Catalysis Mediated by Zinc(II) Iodidersc.orgnih.gov
Zinc(II) iodide plays a role in oxidative transformations, often in conjunction with an oxidant. rsc.org For instance, ZnI2, in combination with tert-butyl hydroperoxide (TBHP) as the oxidant, can catalyze the oxidative transformation of alcohols and amines to amides without the need for an additional ligand. rsc.orgrsc.org
Theoretical studies using density functional theory (DFT) have investigated the mechanism of Zn(II)-catalyzed oxidation of benzylic alcohol to benzaldehyde (B42025) and ester using hydrogen peroxide (H2O2) as the oxidant. rsc.orgrsc.org These studies compared an inner-sphere mechanism involving β-hydride elimination to an intermediate-sphere mechanism involving hydrogen transfer. The intermediate-sphere mechanism was found to be kinetically preferred. rsc.orgrsc.org The choice of the halide on the zinc catalyst influences the reaction kinetics; replacing zinc bromide with zinc iodide makes the second step of the reaction (oxidation of hemiacetal to ester) more demanding than the first step (oxidation of alcohol to aldehyde). rsc.orgrsc.org
In the context of energy storage, zinc-iodine (Zn-I2) batteries utilize the reversible redox reaction between iodine and iodide. researchgate.net The performance of these batteries is impacted by the kinetics of the iodine redox reactions. researchgate.net Recent strategies to improve these batteries include an iodide-mediated intermediate regulation approach, which involves using zinc iodide in the electrolyte. nih.gov This strategy facilitates the conversion of triiodide (I3⁻) to pentaiodide (I5⁻), enhancing the cathode capacity. nih.gov
Stereoselective and Enantioselective Catalysis with Chiral Zinc(II) Iodide Complexesacs.orgresearchgate.net
Zinc(II) iodide and its complexes are utilized in stereoselective and enantioselective catalysis, often in conjunction with chiral ligands.
In the enantioselective cyclopropanation of allylic alcohols using bis(iodomethyl)zinc, the addition of one equivalent of zinc iodide leads to a significant rate enhancement and an increase in the enantiomeric excess of the resulting cyclopropane. acs.org Spectroscopic and reaction studies have shown that this effect is due to a Schlenk equilibrium that forms the more reactive and selective (iodomethyl)zinc iodide species. acs.org
Chiral zinc complexes have been designed to mimic natural aldolases for stereoselective C-C bond-forming reactions in aqueous solutions. mdpi.com While many of these systems utilize other zinc salts, the principles of using a chiral ligand environment to control stereochemistry are broadly applicable. For example, dinuclear zinc-ProPhenol catalysts have been employed for the enantioselective and stereodivergent synthesis of 1,3-aminoalcohols via a Mannich-type reaction. rsc.org
In a nickel/zinc co-catalyzed asymmetric [2+2] cycloaddition, zinc iodide acts as a crucial Lewis acid co-catalyst in a system that employs a chiral ligand to achieve high enantioselectivity. thieme-connect.com Similarly, stabilized arylzinc iodides have been used as nucleophiles in rhodium-catalyzed enantioselective conjugate additions to enones, achieving excellent enantioselectivity. researchgate.net
Heterogeneous Catalysis Incorporating Zinc(II) Iodide Speciesmdpi.com
While homogeneous catalysis with zinc(II) iodide is more common, there are examples of its incorporation into heterogeneous systems, often to enhance catalyst stability and reusability.
A notable example involves a catalytic system for the synthesis of cyclic carbonates from CO2 and epoxides. mdpi.com This system, composed of zinc iodide, a metal chloride, and a strong organic base, can be considered quasi-heterogeneous, and in some variations, it demonstrates reusability. For instance, a combination of zinc iodide, zinc chloride, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) maintained catalytic activity for the preparation of propylene (B89431) carbonate for up to four runs. researchgate.net
In a related area, binary catalysts composed of zinc-modified SBA-15 (a mesoporous silica) and potassium iodide (KI) have been developed as heterogeneous dual catalysts for the chemical fixation of CO2 into cyclic carbonates. rsc.org While this example uses KI as the iodide source, it highlights the strategy of immobilizing a zinc species on a solid support to create an effective and recyclable heterogeneous catalyst for this transformation. The zinc-modified SBA-15, in synergy with the iodide salt, proved to be highly efficient under mild conditions. rsc.org
Reaction Mechanism Elucidation and Kinetic Studies of Zinc(II) Iodide Catalysisrsc.orgnih.govacs.org
Understanding the reaction mechanisms and kinetics of zinc(II) iodide-catalyzed reactions is crucial for optimizing existing methods and developing new transformations.
Mechanistic Studies: In the enantioselective cyclopropanation of allylic alcohols, mechanistic studies, including spectroscopic investigations, revealed that the rate and enantioselectivity enhancement observed upon adding ZnI2 is due to a Schlenk equilibrium. This equilibrium shifts the reagent composition towards the more reactive and selective (iodomethyl)zinc iodide species. acs.org
For the ZnI2-catalyzed synthesis of trisubstituted allenes, a proposed mechanism involves the activation of the alkyne's triple bond by ZnI2. acs.org This activation facilitates a rate-determining testbook.comrsc.org-hydride transfer, leading to the elimination of an amine component and regeneration of the zinc catalyst to furnish the allene (B1206475) product. acs.org
In the cycloaddition of CO2 to epoxides catalyzed by a ZnI2/NbCl5/organic base system, the proposed mechanism involves the synergistic activation of the epoxide by the Lewis acidic zinc and niobium complexes. mdpi.com This is followed by a nucleophilic ring-opening attack by the iodide anion, which is generated from the interaction between ZnI2 and the organic base. mdpi.com
Theoretical studies using Density Functional Theory (DFT) have been employed to elucidate the mechanism of Zn(II)-catalyzed oxidation of alcohols. rsc.orgrsc.org These studies have helped to distinguish between plausible pathways, such as the inner-sphere versus the intermediate-sphere mechanism, with the latter being favored. The calculations also shed light on how changing the halide from bromide to iodide affects the activation barriers of the different steps in the oxidative esterification process. rsc.orgrsc.org
Kinetic Studies: Kinetic studies, in conjunction with theoretical calculations, have provided insights into the rate-determining steps of various ZnI2-catalyzed reactions. For example, in the oxidation of alcohols to esters, the oxidation of the alcohol to the aldehyde (the first step) is generally found to be kinetically more demanding than the subsequent oxidation of the hemiacetal to the ester (the second step). rsc.orgrsc.org However, the use of zinc iodide instead of zinc bromide can alter this, making the second step more kinetically challenging. rsc.orgrsc.org
Interactive Data Table: Selected Zinc(II) Iodide Catalyzed Reactions
| Reaction Type | Substrates | Catalyst System | Key Features | Yield | Enantiomeric Excess (ee) |
| Allenylation | Terminal alkynes, ketones, pyrrolidine | ZnI2, Ti(OEt)4 | One-pot, solvent-free, microwave or conventional heating | Up to 64% | N/A |
| [2+2] Cycloaddition | Azabenzonorbornadienes, terminal alkynes | NiI2, ZnI2, chiral ligand | Asymmetric, exo-selective | 70-90% | 88-96% |
| Cycloaddition | Styrene oxide, CO2 | ZnI2, NbCl5, MTBD | Room temperature, atmospheric pressure | up to 95% | N/A |
| Cyclopropanation | Cinnamyl alcohol, I-CH2-Zn-CH2-I | ZnI2, chiral bis-methanesulfonamide | Rate and ee enhancement by ZnI2 addition | - | 89% |
| Mannich Reaction | Imines, silyl enol ethers | ZnI2 (20 mol%) | Catalytic, good yields | Good | N/A |
| Hydrative Aldol | 2-en-1-ynamides, aldehydes, water | ZnI2, chiral sulfonamide | Stereodivergent, enantiopure products | - | - |
Role of Zinc(II) Iodide in Activating Substrates
As a Lewis acid, zinc(II) iodide functions by accepting electron pairs from substrates, thereby activating them for further reaction. This activation can manifest in several ways depending on the nature of the substrate and the reaction type.
In the synthesis of trisubstituted allenes from terminal alkynes, ketones, and pyrrolidine, ZnI₂ plays a multifaceted role. Mechanistic investigations reveal that the zinc center can coordinate with both the amine and the alkyne. However, computational studies show that the nitrogen-zinc (N-Zn) coordination is significantly more favorable, being about 5 kcal/mol stronger than the alkyne-zinc coordination. acs.org This preferential coordination to the amine is a crucial step, positioning the catalyst to mediate the subsequent steps of the reaction, which include the formation of a propargylamine intermediate that ultimately rearranges to the allene product. acs.orgnih.gov
In the context of cycloaddition reactions, such as the synthesis of cyclic carbonates from carbon dioxide and epoxides, ZnI₂ is a key component of the catalytic system. Its primary role is to activate the epoxide. The Lewis acidic zinc center coordinates to the oxygen atom of the epoxide ring. This coordination polarizes the carbon-oxygen bond, making the epoxide ring more susceptible to nucleophilic attack. pjoes.com In many systems, this process is followed by a nucleophilic attack from the iodide anion (I⁻), which facilitates the ring-opening of the epoxide, a critical step for the subsequent insertion of CO₂. pjoes.commdpi.com The cooperative effect between the Lewis acidic zinc center and the nucleophilic iodide anion is central to the catalytic cycle.
Furthermore, in the oxidation of alcohols, ZnI₂ catalyzes the reaction by coordinating to the alcohol's hydroxyl group. This activation facilitates processes like hydrogen transfer, which is essential for the conversion of the alcohol to an aldehyde or, subsequently, an ester. rsc.orgrsc.org
Table 1: Substrate Activation by Zinc(II) Iodide
| Reaction Type | Substrate(s) | Role of ZnI₂ |
|---|---|---|
| Allenylation | Terminal alkyne, Amine | Preferential Lewis acid coordination to the amine nitrogen atom. acs.org |
| Cycloaddition | Epoxide, CO₂ | Lewis acid activation of the epoxide ring via coordination to oxygen. pjoes.com |
| Alcohol Oxidation | Alcohol | Coordination to the hydroxyl group to facilitate hydrogen transfer. rsc.org |
Transition State Analysis and Energetic Profiles
Computational studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the mechanisms of ZnI₂-catalyzed reactions by mapping their energetic landscapes. These studies provide quantitative data on activation barriers and the stability of intermediates, allowing for the identification of rate-determining steps.
For the ZnI₂-catalyzed allenylation of 1-octyne (B150090) with pyrrolidine and cyclohexanone, the energy profile reveals a multi-step process. nih.gov A key finding is that the hydrogen transfer step (TS2) is rate-limiting. The calculated activation energy for this transition state was found to be 19.8 kcal/mol relative to the initial complex formed between the reactants. acs.orgnih.gov The analysis also considered a competing elimination step (TS3), which was found to have a comparable activation energy of 19.1 kcal/mol, suggesting it could potentially compete under certain conditions. nih.gov
Table 2: Calculated Energetic Profile for ZnI₂-Catalyzed Allenylation Data for the reaction of 1-Octyne with Pyrrolidine and Cyclohexanone.
| Step | Species/Transition State | Relative Energy (kcal/mol) | Activation Energy (kcal/mol) |
|---|---|---|---|
| Reactant Complex | III | -7.7 | N/A |
| H-Transfer | TS2 | +12.1 | 19.8 (from III) |
| Elimination | TS3 | +11.4 | 19.1 (from IV) |
Data sourced from computational studies. nih.gov
In the oxidation of alcohols to aldehydes and esters, theoretical studies have compared the energetic profiles for reactions catalyzed by different zinc halides. rsc.orgrsc.org For the oxidation of a zinc-coordinated benzylic alcohol, the hydrogen transfer step is kinetically less demanding with ZnI₂ compared to ZnBr₂. rsc.org However, the subsequent step, the formation of the ester from a hemiacetal intermediate, faces a higher activation barrier with ZnI₂ (21.53 kcal/mol) compared to the analogous step with ZnBr₂ (18.75 kcal/mol). rsc.orgrsc.org This theoretical finding aligns with experimental observations where ZnBr₂ shows higher conversion than ZnI₂ under similar conditions, suggesting that with ZnI₂, the ester formation step becomes more challenging kinetically. rsc.org
Influence of Counter-Anions and Ligands on Catalytic Activity
When comparing zinc halides (ZnCl₂, ZnBr₂, ZnI₂) as catalysts, the identity of the halide anion is crucial. In the synthesis of cyclic carbonates from CO₂ and epoxides, the catalytic activity is dependent on a balance between the nucleophilicity of the halide anion and its ability to act as a leaving group. pjoes.com One study on poly(ionic liquid)-zinc halide composites found that the catalytic activity for this transformation decreased in the order of (Br⁻ + ZnI₂) > (Cl⁻ + ZnBr₂) > (Br⁻ + ZnCl₂), demonstrating the complex interplay between the cation's Lewis acidity and the anion's properties. pjoes.com The high activity of the (Br⁻ + ZnI₂) system highlights that the combination of anions can be more effective than a single halide system.
The presence of other ligands in the coordination sphere of the zinc ion also has a significant effect. In a series of dinuclear zinc complexes with the formula [Zn₂X₄L] (where X = Cl, Br, I and L is a chelating diamine ligand), the catalytic activity towards transesterification was low. rsc.orgresearchgate.net This was attributed to the fully saturated coordination environment of the zinc centers, which hinders substrate access. rsc.org Conversely, when a non-coordinating anion like perchlorate (B79767) (ClO₄⁻) was used, the resulting complex was catalytically active because it allowed for easier access to the metal's coordination sites. rsc.orgresearchgate.net This demonstrates that catalyst design must consider not only the Lewis acidity of the metal and the role of the primary anion (iodide) but also the entire coordination environment, which dictates the accessibility of the catalytic center.
Table 3: Comparison of Zinc Halide Catalysts in Oxidation
| Catalyst | Reaction Step | Activation Barrier (kcal/mol) | Experimental Conversion |
|---|---|---|---|
| ZnBr₂ | Ester Formation | 18.75 | 61% |
| ZnI₂ | Ester Formation | 21.53 | 50% |
Data sourced from a theoretical and experimental study on alcohol oxidation. rsc.org
Advanced Materials Science Applications of Zinc Ii Iodide Precursors
Zinc(II) Iodide in Perovskite Material Synthesis and Characterization
The incorporation of zinc(II) iodide into lead-based perovskite materials has been shown to significantly enhance their properties and stability. mdpi.comresearchgate.net Even in small percentages, the addition of zinc halides can lead to improved crystallization, smoother thin films, and a more even distribution of Zn(II) at the Pb(II) sites within the material. mdpi.com These modifications contribute to higher power conversion efficiencies and substantially improved stability, even under humid conditions. mdpi.comresearchgate.net
Zinc(II) iodide plays a significant role in the kinetics of halide perovskite formation by influencing the nucleation and crystallization processes. The partial replacement of lead (Pb²⁺) with zinc (Zn²⁺) alters the crystallization pathway. mdpi.com It is hypothesized that the stronger interaction of the smaller Zn²⁺ ion with anions and organic cations facilitates the growth of larger perovskite grains. mdpi.com This enhanced nucleation and crystallization during fabrication is beneficial for creating more stable films. mdpi.com
Furthermore, zinc additives can influence defect kinetics. Interstitial iodides are considered one of the most critical defects that limit the efficiency and stability of perovskite solar cells. unc.eduresearchgate.netnih.gov Zinc cations can precipitate excess iodide by forming a Zn-Amine complex, thereby suppressing the concentration of iodide interstitials in the final perovskite films. unc.eduresearchgate.netnih.govnih.gov Studies on the perovskite phase of CsPbI₃ have shown that surface iodide vacancies can act as nucleation sites for the material's degradation into its non-perovskite phase. acs.org By passivating these surface iodide vacancies, additives like zinc iodide can reduce the rate of this detrimental phase transformation, thereby improving the material's kinetic stability. acs.org
A consistent observation across numerous studies is the significant impact of zinc(II) iodide on the crystal growth and surface morphology of perovskite films. The addition of Zn(II) generally leads to the formation of larger crystal grains and a smoother, more compact, and pinhole-free perovskite surface. mdpi.comresearchgate.net This is often attributed to a contraction of the crystal lattice unit cell due to the smaller ionic radius of Zn²⁺ (74 pm) compared to Pb²⁺ (119 pm). mdpi.comlmpv.nl This lattice contraction affects the thermodynamics of crystallization, resulting in a lower defect density. mdpi.com
The enlargement of perovskite grains reduces the total area of grain boundaries, which are primary sites for non-radiative recombination—a major loss mechanism in solar cells. mdpi.com By decreasing the grain boundary density, zinc doping effectively reduces these non-radiative losses, leading to enhanced charge carrier collection efficiency and improved device performance. mdpi.com For example, in one study on (FA₀.₈₅MA₀.₁₅)Pb(I₂.₈₅Br₀.₁₅) perovskites, the addition of 2.5% ZnI₂ increased the average crystallite size from 36 nm in the pristine film to 54 nm. lmpv.nl
Table 1: Effect of Zn(II) Doping on Perovskite Morphology and Properties
| Perovskite Composition | Zn(II) Source & Concentration | Effect on Crystal/Grain Size | Other Morphological & Structural Changes | Resulting Performance Enhancement | Source |
| MAPbI₃ | ZnI₂ (3%) | Increased grain size | Smoother, denser thin films; lattice contraction | 30% increase in power conversion efficiency (PCE) to 18.35%; enhanced moisture and thermal resistance | mdpi.com |
| (FA₀.₈₅MA₀.₁₅)Pb(I₂.₈₅Br₀.₁₅) | ZnI₂ (2.5%) | Average crystallite size increased from 36 nm to 54 nm | Contraction of the elementary cell; shift in XRD peaks to higher 2θ values | Reduced bulk defect density; enhanced photoluminescence (PL); extended charge carrier lifetime | lmpv.nlacs.org |
| FA₀.₃MA₀.₇PbI₃ | Zn(OOSCF₃)₂ (0.28%) | Reduced perovskite grain size | Formation of Zn-Amine complex; suppression of iodide interstitials | Improved photoluminescence quantum efficiency; reduced deep trap density | unc.eduresearchgate.netnih.govnih.gov |
Integration of Zinc(II) Iodide in Quantum Dot and Nanocrystal Synthesis
Zinc(II) iodide is utilized as a key precursor in the synthesis of various quantum dots (QDs) and nanocrystals (NCs), where it influences their size, composition, and optical properties. In the synthesis of indium phosphide (B1233454) (InP)-based QDs, zinc halides are crucial reagents.
Research has shown that the choice of zinc halide precursor can tune the emission wavelength of InP/ZnS/ZnS core/shell QDs. mdpi.com Specifically, using ZnI₂ as the precursor gives rise to the highest reactivity of the indium precursor, which results in the formation of the smallest QDs compared to those synthesized with zinc bromide (ZnBr₂) or zinc chloride (ZnCl₂). mdpi.com This demonstrates a direct method for controlling nanocrystal size and, consequently, their quantum-confined optical properties through the selection of the halide. mdpi.com Another study on wurtzite InP nanocrystals found that halides affect the NC size, with larger halides like iodide leading to a blue shift and stronger photoluminescence. acs.org
In the development of highly luminescent InP/ZnSe/ZnS QDs, an innovative hybrid shelling approach that co-uses a zinc halide (such as ZnI₂) and zinc oleate (B1233923) has been explored. oaepublish.com This method helps in the near-complete removal of the oxide layer on the InP core surface and allows for controlled growth of the ZnSe inner shell, ultimately enabling the QDs to achieve a record quantum yield of up to 100%. oaepublish.com The specific type of zinc halide used in this process was found to affect the growth of the ZnSe shell and the final optical properties of the heterostructured QDs. oaepublish.com
Table 2: Role of Zinc Halide Precursors in InP-Based Quantum Dot Synthesis
| Quantum Dot System | Zinc Halide Precursor | Key Observation | Resulting Optical Property | Source |
| InP/ZnS/ZnS | ZnI₂ | Highest In precursor reactivity | Smallest QDs, cyan emission | mdpi.com |
| InP/ZnS/ZnS | ZnBr₂ | - | Green emission | mdpi.com |
| InP/ZnS/ZnS | ZnCl₂ | - | Red emission, lower PLQY | mdpi.com |
| InP/ZnSe/ZnS | ZnI₂ (co-used with Zn oleate) | Affects the growth of the ZnSe inner shell | Contributes to achieving near-unity quantum yield | oaepublish.com |
Zinc(II) Iodide as a Component in Functional Metal Halide Frameworks
Zinc(II) iodide serves as a building block for a diverse range of functional metal halide frameworks, including low-dimensional organic-inorganic hybrids and metal-organic frameworks (MOFs). nih.govrsc.org These materials are of interest due to their variable crystal structures and unique optical and electronic properties. nih.gov
Researchers have successfully synthesized several zero-dimensional (0D) organic-inorganic hybrid zinc iodides through a ligand substitution approach, including (HIm)₂[ZnI₄]·H₂O, (HIm)[ZnI₃(Im)], ZnI₂(Im)₂, and [ZnI(Im)₃]I (where Im = imidazole). rsc.org Notably, the compound (HIm)[ZnI₃(Im)] crystallizes in a noncentrosymmetric space group and exhibits a strong second-harmonic generation (SHG) response, which is 4.0 times that of the benchmark material KH₂PO₄. rsc.org This highlights the potential of zinc iodide-based hybrids in nonlinear optical applications, where achieving noncentrosymmetric structures is a key challenge. rsc.org
Other 0D zinc-based hybrid halides, such as (PMA)₂ZnI₄·H₂O and (PBA)₂ZnI₄, have been synthesized and characterized for their light-emitting properties. osti.gov The emission spectrum of (PBA)₂ZnI₄ shows a color rendering index of 98, the highest among known single-component white-light-emitting phosphors, originating from the synergistic emission of organic cations and self-trapped excitons. osti.gov However, it was noted that for a given organic cation, the photoluminescence quantum yield (PLQY) decreases from chloride to bromide to iodide-based frameworks. osti.gov
In the context of MOFs, Zn(II) has been identified as a highly effective metal source for creating pillared frameworks used in catalysis. mdpi.com For instance, in the catalytic cycloaddition of CO₂ to epoxides, Zn(II)-based MOFs showed the best activity when used with an ammonium (B1175870) halide co-catalyst, such as tetra-n-butylammonium iodide (TBAI). mdpi.com
Development of Zinc(II) Iodide-Based Hybrid Materials for Optoelectronic Applications
The unique properties imparted by zinc(II) iodide are being actively harnessed to develop advanced hybrid materials for a variety of optoelectronic applications. researchgate.net A primary focus is on improving the performance and stability of perovskite solar cells. The incorporation of ZnI₂ into methylammonium (B1206745) lead iodide (MAPbI₃) perovskites has led to devices with a power conversion efficiency of 18.35% and significantly enhanced thermal and moisture resistance. mdpi.com
Beyond enhancing existing lead-based systems, research is also directed toward creating lead-free perovskites for more environmentally friendly photovoltaic devices. researchgate.net Two-dimensional lead-free perovskites based on the formula (CH₃NH₃)₂ZnI₄ have been synthesized and investigated. These materials exhibit a wide optical band gap of approximately 2.42 eV. researchgate.net Solar cells fabricated using (CH₃NH₃)₂ZnI₄ as the absorber layer have demonstrated the potential of this class of materials, achieving an initial power conversion efficiency of 0.73%. researchgate.net
The applications extend beyond photovoltaics. Zinc-based low-dimensional halide materials are being explored for use in photonic technology. nih.gov For instance, single crystals of some zinc-based hybrid halides have been used to fabricate X-ray detectors. nih.gov Furthermore, the development of hybrid zinc iodides with strong nonlinear optical responses, such as (HIm)[ZnI₃(Im)], opens up possibilities for their use in optical switching technologies. rsc.org
Table 3: Properties of Representative Zinc(II) Iodide-Based Hybrid Materials
| Compound Formula | Material Type | Key Property | Measured Value | Application Area | Source |
| (CH₃NH₃)₂ZnI₄ | 2D Lead-Free Perovskite | Optical Band Gap | 2.42 eV | Optoelectronics / Solar Cells | researchgate.net |
| (HIm)[ZnI₃(Im)] | 0D Hybrid Metal Halide | Second-Harmonic Generation (SHG) | 4.0 × KH₂PO₄ | Nonlinear Optics | rsc.org |
| (PBA)₂ZnI₄ | 0D Hybrid Metal Halide | Color Rendering Index (CRI) | 98 | Solid-State Lighting | osti.gov |
| (PMA)₂ZnI₄·H₂O | 0D Hybrid Metal Halide | Optical Band Gap | 4.10 eV | Solid-State Lighting | osti.gov |
Spectroscopic Characterization Methodologies for Zinc Ii Iodide Research
Vibrational Spectroscopy (IR, Raman) for Zinc(II) Iodide Structure and Speciation Determination
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, is a cornerstone for elucidating the structural and speciation details of zinc(II) iodide. These methods probe the vibrational modes of molecules, which are sensitive to bond strength, molecular geometry, and intermolecular interactions.
In the solid state, far-infrared spectroscopy is particularly useful for observing the low-frequency vibrations characteristic of metal-halogen and metal-ligand bonds. For instance, in a complex of zinc(II) iodide with acetonitrile (B52724) (CH₃CN), the Zn-I stretching modes of A₁ symmetry were found to couple with the Zn-N stretching mode, resulting in absorptions at 252 cm⁻¹ and 179 cm⁻¹. semanticscholar.org The Zn-N stretching band of B₁ symmetry was observed at 219 cm⁻¹. semanticscholar.org In complexes with phosphine (B1218219) ligands, such as tricyclohexylphosphine (B42057) (PCy₃), the Zn-I stretching frequency is observed at a lower wavenumber compared to its chloride and bromide analogs, a trend consistent with the increasing mass of the halogen. ijcce.ac.ir
Raman spectroscopy is an exceptionally powerful tool for studying the speciation of zinc(II) iodide in aqueous solutions. In these systems, a variety of aquated and halido complexes can coexist. Studies have identified several key species based on their distinct Raman signatures. The fully hydrated [Zn(H₂O)₆]²⁺ ion has a characteristic peak around 388-390 cm⁻¹. soton.ac.ukmdpi.com As iodide ions replace water molecules in the coordination sphere, new peaks corresponding to tetrahedral iodozinc(II) complexes appear. These include:
[ZnI₂(H₂O)₂] : Observed at approximately 164 cm⁻¹ or 195 cm⁻¹. soton.ac.ukresearchgate.net
[ZnI₃(H₂O)]⁻ : Characterized by a peak around 138 cm⁻¹ or 176 cm⁻¹. soton.ac.ukresearchgate.net
[ZnI₄]²⁻ : Identified by a strong peak at 121 cm⁻¹ and another at 173 cm⁻¹. soton.ac.ukresearchgate.net
The relative intensities of these peaks change with the concentration of iodide, allowing for the determination of the distribution of these species in solution. soton.ac.uk In situ Raman studies are also crucial in fields like battery technology, where they can monitor the reversible conversion of polyiodide species such as I₃⁻ (peak at ~110 cm⁻¹) and I₅⁻ (peak at ~164 cm⁻¹) at the electrode surface in zinc-iodine batteries. acs.org
| Species | Raman Peak (cm⁻¹) | Reference |
| [Zn(H₂O)₆]²⁺ | 388-390 | soton.ac.ukmdpi.com |
| [ZnI₂(H₂O)₂] | 164, 195, 218 | soton.ac.ukresearchgate.net |
| [ZnI₃(H₂O)]⁻ | 138, 176 | soton.ac.ukresearchgate.net |
| [ZnI₄]²⁻ | 121, 128, 173 | soton.ac.ukresearchgate.net |
| I₃⁻ | 110 | acs.org |
| I₅⁻ | 164 | acs.org |
This table summarizes the characteristic Raman peaks for various zinc-iodide species in aqueous solution.
FT-IR spectroscopy is also widely used to confirm the coordination of organic ligands to the Zn(II) center. In complexes with Schiff bases or 4-acetylpyridine, shifts in the vibrational frequencies of ligand functional groups, such as C=N or C=O, upon complexation with ZnI₂, provide clear evidence of coordination. mdpi.comosti.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy in Zinc(II) Iodide Studies (e.g., ¹H, ¹³C, ³¹P)
Nuclear Magnetic Resonance (NMR) spectroscopy is a vital technique for characterizing the structure of diamagnetic zinc(II) iodide complexes in solution. By probing the magnetic environments of atomic nuclei, NMR provides detailed information about the connectivity and conformation of ligands coordinated to the zinc center.
¹H and ¹³C NMR are routinely used to study complexes of zinc(II) iodide with organic ligands. The coordination of a ligand to the Zn(II) ion induces changes in the electron density around the ligand's nuclei, leading to shifts in the corresponding ¹H and ¹³C NMR signals compared to the free ligand. For example, in a zinc(II) iodide complex with a Schiff base ligand, the signal for the azomethine proton (CH=N) in the ¹H NMR spectrum may shift upon coordination, confirming the involvement of the imine nitrogen in binding to the zinc atom. semanticscholar.orgasianpubs.org Similarly, ¹³C NMR spectra show shifts in the signals of carbon atoms near the coordination site. In a complex with methimazole (B1676384), the thioamide carbon signal exhibited a significant upfield shift of approximately 10 ppm upon coordination to ZnI₂, indicating a change in the electronic structure of the C=S bond. rsc.org
| Complex/Ligand | Nucleus | Free Ligand δ (ppm) | Complex δ (ppm) | Observation | Reference |
| Methimazole | ¹³C (Thioamide) | ~178.99 | ~168.99 | Upfield shift on coordination | rsc.org |
| Schiff Base | ¹H (CH=N) | 8.53 | 8.52-8.54 | Minor shift confirms coordination | semanticscholar.org |
| Thiazole-based Hydrazone | ¹³C (Thiolate C) | 178.99 | 181.07 | Downfield shift on coordination | tandfonline.com |
This table illustrates representative chemical shift changes observed in NMR spectra upon complexation of organic ligands with zinc(II) iodide.
³¹P NMR is specifically employed for studying zinc(II) iodide complexes containing phosphine ligands. The ³¹P nucleus is very sensitive to its chemical environment. The coordination of a phosphine ligand, such as triphenylphosphine (B44618) (PPh₃), to a zinc(II) center results in a characteristic chemical shift in the ³¹P NMR spectrum. For the complex ZnBr₂(PPh₃)₂, a ³¹P NMR signal was observed at -4.44 ppm. researchgate.net This technique is invaluable for confirming the formation of the complex and studying exchange processes in solution.
X-ray Absorption Spectroscopy (XAS) and Extended X-ray Absorption Fine Structure (EXAFS) of Zinc(II) Iodide Systems
X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique used to determine the local geometric and electronic structure of a specific absorbing atom. The Extended X-ray Absorption Fine Structure (EXAFS) region of the spectrum provides quantitative information about the coordination environment, including bond distances, coordination numbers, and the identity of neighboring atoms.
This technique has been instrumental in characterizing the structure of zinc(II) iodide species in solution. An EXAFS study of zinc(II) iodide in methanol (B129727) revealed that the methanol-solvated ZnI₂ complex has a tetrahedral structure. nih.gov The analysis determined the mean Zn-I bond distance to be 2.55(1) Å and the mean Zn-O (from methanol) bond distance to be 1.99(1) Å. nih.gov The study also suggested that the initial complex, [ZnI]⁺, is also likely tetrahedral, indicating a change from the octahedrally coordinated solvated zinc ion upon the first step of complex formation. osti.govnih.gov
EXAFS is also applied in materials science and battery research. In studies of zinc-iodine flow batteries, EXAFS can probe the coordination of Zn²⁺ ions within the electrolyte. For example, in an electrolyte containing ammonium (B1175870) acetate (B1210297) as an additive, EXAFS data confirmed the coordination of acetate anions with Zn²⁺. flowbatteryforum.com Similarly, in studies of perovskite materials, where zinc iodide might be used as an additive, XAS techniques like X-ray Absorption Near-Edge Structure (XANES) can provide information on the oxidation state of the metal atoms. nju.edu.cn
| System | Technique | Parameter | Value | Reference |
| ZnI₂ in Methanol | EXAFS | Structure | Tetrahedral | osti.govnih.gov |
| ZnI₂ in Methanol | EXAFS | Zn-I Bond Distance | 2.55(1) Å | osti.govnih.gov |
| ZnI₂ in Methanol | EXAFS | Zn-O Bond Distance | 1.99(1) Å | osti.govnih.gov |
| Solvated Zn²⁺ in Methanol | EXAFS | Structure | Octahedral | osti.govnih.gov |
| Solvated Zn²⁺ in Methanol | EXAFS | Zn-O Bond Distance | 2.071(4) Å | osti.govnih.gov |
This table presents key structural parameters for zinc(II) iodide species in methanol, as determined by EXAFS.
UV-Vis and Photoluminescence Spectroscopy for Electronic Transitions in Zinc(II) Iodide Complexes
Ultraviolet-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are used to investigate the electronic properties of zinc(II) iodide complexes. UV-Vis spectroscopy measures the absorption of light as a function of wavelength, corresponding to electronic transitions from the ground state to excited states. PL spectroscopy measures the emission of light from an excited electronic state as it returns to the ground state.
The UV-Vis spectra of zinc(II) iodide complexes with organic chromophoric ligands are typically dominated by transitions within the ligand (intraligand transitions, π→π) or from the ligand to the metal or vice versa (charge-transfer transitions). For example, in complexes with phosphane ligands like triphenylphosphine, the absorption bands are primarily due to the spin-allowed π→π transitions of the ligands. ijcce.ac.ir The formation of zinc(II) iodide complexes with Schiff bases can lead to the appearance of new absorption bands or shifts in existing ones. For zinc bromide and iodide complexes with a particular Schiff base, new peaks appeared at 313 nm and 354 nm, respectively, which were attributed to d→π* charge transfer transitions. asianpubs.org
Photoluminescence spectroscopy provides insight into the emissive properties of materials. Zinc(II) iodide complexes, particularly with organic ligands, can exhibit interesting luminescent behavior. For instance, a series of zinc(II) iodide complexes with substituted pyridine-based ligands showed distinct emission spectra at room temperature. mdpi.com The emission maxima and intensities were found to be dependent on both the organic ligand and the halide, with the iodide complexes showing multiple emission bands, including a strong band around 428 nm. mdpi.comnih.gov Zinc(II) iodide has also been used as an additive or dopant in perovskite materials for solar cells, where its incorporation can enhance the photoluminescence lifetime, indicating a reduction in non-radiative recombination pathways. mdpi.comnih.gov
| Complex/Material | Spectroscopy | Wavelength (nm) | Assignment/Observation | Reference |
| ZnI₂ Schiff Base Complex | UV-Vis | 354 | d→π* charge transfer | asianpubs.org |
| ZnI₂ Pyridine-based Ligand Complex | PL (Emission) | 428.5 | Strong emission peak | mdpi.comnih.gov |
| ZnI₂ Phosphane Ligand Complex | UV-Vis | ~260-280 | Intraligand π→π* transitions | ijcce.ac.ir |
| FAPbI₃ Perovskite with ZnI₂ | PL (Lifetime) | - | Increased emission lifetime up to 3.7 µs | nih.gov |
This table summarizes representative electronic transition data for various zinc(II) iodide-containing systems.
Mass Spectrometry Techniques for Identification of Zinc(II) Iodide Adducts and Clusters
Mass spectrometry (MS) is a powerful analytical technique for identifying the composition of molecules by measuring their mass-to-charge ratio (m/z). Electrospray ionization (ESI-MS) is particularly well-suited for analyzing coordination complexes and ionic species from solution.
ESI-MS has been successfully used to identify various zinc(II) iodide-containing species in solution. For example, the analysis of solutions of butylzinc iodide in different solvents detected microsolvated butylzinc cations, such as [ZnBu(solvent)ₙ]⁺ (where n=1-3). researchgate.net The simultaneous observation of the anionic species [ZnBuI₂]⁻ suggested that these ions arise from a disproportionation equilibrium of the neutral alkylzinc iodide in solution. researchgate.net
In the context of battery electrolytes, ESI-MS is used to probe the complex ions present. In a zinc-iodine-bromide battery electrolyte, ESI-MS analysis of the charged positive electrolyte identified not only the expected I₃⁻ (m/z = 380.7) but also mixed halide clusters like [ZnI₂Br]⁻ (m/z = 399.1) and the [ZnI₃]⁻ cluster (m/z = 446.1), providing direct evidence for the complex speciation in the system. researchgate.net The technique is also instrumental in studying the assembly and fragmentation of larger coordination polymers and clusters. Time-dependent ESI-MS can be used to monitor the evolution of species in solution, for example, tracking the transformation from a [Zn₉] cluster to larger aggregates like [Zn₁₈] and [Zn₂₇]²⁻. rsc.org
| Technique | Observed Species | m/z | System/Context | Reference |
| ESI-MS | [ZnBuI₂]⁻ | - | Butylzinc iodide solution | researchgate.net |
| ESI-MS | [ZnI₂Br]⁻ | 399.1 | Zinc-iodine-bromide battery electrolyte | researchgate.net |
| ESI-MS | [ZnI₃]⁻ | 446.1 | Zinc-iodine-bromide battery electrolyte | researchgate.net |
| ESI-MS | [Zn(MeImSH)(MeImS)₂ + H]⁺ | 405 | Reaction of methimazole with zinc | rsc.org |
| ESI-MS | [Zn₂₇]²⁻ | - | Dissociation of a large zinc cluster | rsc.org |
This table lists examples of zinc(II) iodide-related species identified by mass spectrometry.
Electron Paramagnetic Resonance (EPR) Spectroscopy in Zinc(II) Iodide Studies (if applicable for paramagnetic impurities or complexes)
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is highly sensitive to the electronic structure and local environment of paramagnetic centers.
Standard zinc(II) iodide is a diamagnetic compound. The zinc(II) ion has a completely filled d-shell (d¹⁰ electronic configuration), meaning it has no unpaired electrons and is therefore EPR-silent. nih.gov Consequently, EPR spectroscopy is not a standard technique for the direct characterization of simple zinc(II) iodide or its closed-shell complexes.
However, EPR spectroscopy could be applicable in specific, less common scenarios involving zinc(II) iodide:
Paramagnetic Impurities: If a sample of zinc(II) iodide is contaminated with paramagnetic metal ions (e.g., transition metals like Mn²⁺, Cu²⁺, or Fe³⁺), EPR could be used to detect and quantify these impurities.
Complexes with Radical Ligands: If zinc(II) iodide is complexed with an organic ligand that is a radical or can be oxidized to a radical species, EPR can be used to study the resulting paramagnetic complex. The spectrum would provide information about the unpaired electron's interaction with nearby magnetic nuclei.
Unusual Oxidation States: In the rare event that a complex contains zinc in a paramagnetic +1 oxidation state (d⁹), EPR would be a primary tool for its identification and characterization.
In the vast majority of research concerning zinc(II) iodide, where the focus is on the stable diamagnetic Zn²⁺ ion, EPR spectroscopy is not a relevant characterization method. Its application is restricted to specialized cases involving paramagnetic centers within the zinc(II) iodide-containing system.
Environmental Chemistry and Geochemical Interactions of Zinc Ii Iodide Species
Biogeochemical Cycling of Zinc and Iodine in the Presence of Zinc(II) Iodide Species
The release of zinc(II) iodide contributes simultaneously to the biogeochemical cycles of both zinc and iodine. These cycles, while independent, will be initiated at the same location, leading to localized and potentially interacting effects.
The biogeochemical cycle of zinc involves its transport and transformation through the lithosphere (rocks and soil), hydrosphere (water), atmosphere, and biosphere. wikipedia.orgzinc.org The primary natural source of zinc is the weathering of zinc-containing minerals like sphalerite. wikipedia.org Zinc is also released into the atmosphere through volcanic emissions and forest fires and redeposited on land and water. zinc.org In the biosphere, zinc is an essential micronutrient for virtually all organisms, playing a critical role in enzyme function and nutrient cycling. zinc.orggeotraces.orgcopernicus.org It is taken up by plants and microorganisms from the soil and water, and upon their decomposition, it is released back into the environment. zinc.org The introduction of Zn²⁺ from zinc(II) iodide provides a bioavailable source of this essential element, which can be readily taken up by aquatic and terrestrial life.
The biogeochemical cycle of iodine is unique among the halogens due to its volatility and is dominated by its transfer between the ocean and the atmosphere. royalsocietypublishing.orgwikipedia.orgresearchgate.net The ocean is the main reservoir of environmental iodine. lyellcollection.org Volatilization from the sea surface, likely as methyl iodide produced by marine biota or as elemental iodine, is a primary pathway for its entry into the atmosphere. royalsocietypublishing.orgresearchgate.netlyellcollection.org This atmospheric iodine is then deposited on land and water, making proximity to the ocean a major factor in the iodine content of soils. lyellcollection.orgresearchgate.net In terrestrial systems, iodine is taken up by plants from both the soil and the atmosphere and is returned upon decomposition. wikipedia.orgosti.gov Bacteria play a crucial role, capable of reducing iodate (B108269), oxidizing iodide, and forming volatile organic iodine compounds. researchgate.netcambridge.org The release of I⁻ from zinc(II) iodide directly inputs this bioavailable form of iodine into the local environment, where it can be taken up by plants or undergo further transformations. wikipedia.org
Table 9.1: Key Processes in the Biogeochemical Cycles of Zinc and Iodine
| Cycle Component | Key Processes | Relevant Species | Environmental Compartments |
|---|---|---|---|
| Zinc Cycle | Weathering of minerals, atmospheric deposition, biological uptake and decomposition, anthropogenic emissions. wikipedia.orgzinc.org | Zn²⁺, Zn-organic complexes, ZnCO₃, Zn(OH)₂. tandfonline.comwaterquality.gov.au | Lithosphere, Hydrosphere, Atmosphere, Biosphere. zinc.org |
| Iodine Cycle | Ocean-atmosphere exchange (volatilization), atmospheric deposition, biological uptake and transformation, microbial mediation. royalsocietypublishing.orgresearchgate.netlyellcollection.org | I⁻, IO₃⁻, CH₃I, I₂. wikipedia.orgresearchgate.net | Hydrosphere, Atmosphere, Lithosphere, Biosphere. wikipedia.org |
Speciation and Transformation Pathways of Zinc(II) Iodide in Aquatic Systems
Upon entering an aquatic system, zinc(II) iodide dissolves and dissociates into Zn²⁺ and I⁻ ions. The subsequent speciation and transformation of these ions are governed by the physicochemical conditions of the water body, such as pH, redox potential (Eh), and the presence of dissolved organic matter (DOM) and other ions.
Zinc (Zn²⁺) Speciation: The speciation of zinc is highly dependent on pH. In acidic to neutral waters (pH < 7.7-8), the predominant species is the free hydrated ion (Zn²⁺), which is considered the most bioavailable and toxic form. waterquality.gov.auinternationalscholarsjournals.comccme.cagov.bc.ca As pH increases, hydrolyzed species such as zinc hydroxide (B78521) (ZnOH⁺) and the precipitate zinc carbonate (ZnCO₃) become more dominant. waterquality.gov.augov.bc.ca Zinc can also form stable complexes with dissolved organic matter, which can either increase or decrease its bioavailability depending on the nature of the complex. waterquality.gov.auindustrialchemicals.gov.au In estuarine or marine environments with higher salinity, the formation of chloro-complexes can also occur. industrialchemicals.gov.au
Iodide (I⁻) Transformation Pathways: Iodide (I⁻) and iodate (IO₃⁻) are the two dominant and thermodynamically stable forms of iodine in the ocean. royalsocietypublishing.orgresearchgate.net Although iodate is the thermodynamically favored form in oxygenated waters, iodide is prevalent in surface waters, largely due to biological activity. royalsocietypublishing.orgacs.org Key transformation pathways for iodide include:
Oxidation to Iodate (IO₃⁻): This process is known to occur in marine waters, but direct chemical oxidation by dissolved oxygen is slow. royalsocietypublishing.orgacs.orgfrontiersin.org The reaction is believed to be primarily mediated by microorganisms, potentially linked with nitrification (the bacterial oxidation of ammonia). royalsocietypublishing.orgcambridge.org
Oxidation to Elemental Iodine (I₂) and Hypoiodous Acid (HOI): In the presence of oxidants like ozone or hydrogen peroxide, particularly at the sea surface, or through microbial action, iodide can be oxidized to reactive intermediates like I₂ and HOI. acs.orgresearchgate.net These species are highly reactive with organic matter. acs.org
Biological Uptake and Organo-iodine Formation: Phytoplankton and bacteria can take up iodide. royalsocietypublishing.orgfrontiersin.org Some organisms can convert it into volatile organic compounds like methyl iodide (CH₃I), facilitating its transfer to the atmosphere. researchgate.net
Table 9.2: Dominant Species and Transformation Reactions of Zinc and Iodide in Aquatic Systems
| Ion | Dominant Species (by pH/Eh) | Key Transformation Pathways | Influencing Factors |
|---|
| Zinc (Zn²⁺) | Zn²⁺ (aq) (pH < 8) ZnOH⁺, Zn(OH)₂, ZnCO₃ (pH > 8) Zn-DOM complexes | Complexation with inorganic ligands (OH⁻, CO₃²⁻) Complexation with dissolved organic matter (DOM) Precipitation | pH, Alkalinity, Dissolved Organic Carbon (DOC), Salinity. waterquality.gov.auccme.caindustrialchemicals.gov.au | | Iodide (I⁻) | I⁻ (reducing conditions) IO₃⁻ (oxidizing conditions) | Microbial oxidation to iodate (IO₃⁻) Photochemical/chemical oxidation to I₂/HOI Biological uptake and organification (e.g., to CH₃I) | Redox potential (Eh), pH, Microbial activity, Sunlight, DOM. royalsocietypublishing.orgcambridge.orgacs.org |
Sorption and Desorption Behavior of Zinc(II) Iodide in Environmental Matrices (e.g., soils, sediments)
In soils and sediments, the fate of zinc(II) iodide is determined by the sorption and desorption behavior of its constituent ions with the solid matrix. These processes control their mobility, bioavailability, and potential for transport into groundwater.
Sorption of Zinc (Zn²⁺): Zinc cations are readily adsorbed by various soil and sediment components. bioline.org.br The extent of sorption is heavily influenced by several factors:
pH: Zinc adsorption consistently increases with increasing soil pH. tandfonline.cominternationalscholarsjournals.combioline.org.brresearchgate.net This is due to the decreased competition with protons (H⁺) for binding sites and the increased negative surface charge of soil colloids. bioline.org.br
Soil Composition: Clay minerals (especially smectites), hydrous oxides of iron (Fe) and manganese (Mn), organic matter, and carbonates are primary sinks for zinc. tandfonline.cominternationalscholarsjournals.combioline.org.brsemanticscholar.org In calcareous soils, precipitation as zinc carbonate can be a significant retention mechanism. tandfonline.comresearchgate.net
Cation Exchange Capacity (CEC) and Organic Carbon: Soils with higher CEC and organic carbon content generally exhibit greater zinc adsorption due to a higher number of available binding sites. tandfonline.compjoes.com
Sorption of Iodine (I⁻ and IO₃⁻): The sorption of iodine is more complex and highly dependent on its speciation.
Influence of Speciation: Iodide (I⁻) is generally considered more mobile and less strongly sorbed than iodate (IO₃⁻). nerc.ac.ukresearchgate.net
Soil Composition: Soil organic matter is the most crucial component for iodine retention, binding it strongly. lyellcollection.orgosti.govmdpi.comrsc.org Iron and aluminum oxides also provide important sorption sites. lyellcollection.orgmdpi.com
Influence of pH and Redox Conditions: Acidic conditions can favor the more mobile iodide form, while alkaline, oxidizing conditions favor the less mobile iodate form. lyellcollection.orgnerc.ac.uk Under reducing (anoxic) conditions, such as in waterlogged soils, the dissolution of Fe/Mn oxides can release previously sorbed iodine. mdpi.com Furthermore, iodate can be reduced to the more mobile iodide under such conditions, increasing its potential for transport. nih.gov
Therefore, upon introduction of zinc(II) iodide to soil, the Zn²⁺ ion is likely to be strongly retained, particularly in neutral to alkaline soils rich in clay and organic matter. The I⁻ ion will be more mobile, with its retention largely dependent on the organic matter content and the potential for oxidation to the less mobile iodate form.
Table 9.3: Factors Influencing Sorption/Desorption of Zinc and Iodide Species in Environmental Matrices
| Ion/Species | Key Sorbents | Factors Increasing Sorption | Factors Increasing Mobility (Desorption) |
|---|---|---|---|
| Zinc (Zn²⁺) | Clay minerals, Fe/Mn oxides, Organic matter, Carbonates. internationalscholarsjournals.combioline.org.brsemanticscholar.org | High pH, High CEC, High organic matter content, High clay/oxide content. tandfonline.cominternationalscholarsjournals.compjoes.com | Low pH, Competition from other cations. internationalscholarsjournals.combioline.org.br |
| Iodide (I⁻) | Organic matter, Fe/Al oxides (to a lesser extent). lyellcollection.orgmdpi.com | High organic matter content. lyellcollection.orgmdpi.com | Low organic matter, Anoxic conditions (for oxide-bound I), Competition from other anions. mdpi.com |
| Iodate (IO₃⁻) | Fe/Al oxides, Organic matter. lyellcollection.orgmdpi.com | Oxidizing conditions, Alkaline pH. lyellcollection.orgnerc.ac.uk | Reducing conditions (reduction to I⁻), Acidic pH. nerc.ac.uknih.gov |
Future Research Directions and Emerging Applications of Zinc Ii Iodide
Exploration of Novel Synthetic Strategies for Advanced Zinc(II) Iodide Materials
The synthesis of advanced materials containing zinc(II) iodide is a burgeoning field of research. Scientists are moving beyond conventional methods to develop novel synthetic strategies that offer greater control over the material's properties and scalability.
One promising approach involves the use of chimie douce, or soft chemistry methods. These techniques, such as the room temperature reaction of zinc(II) iodide with organic ligands in a water/acetonitrile (B52724) mixture, allow for the rapid and easily scalable synthesis of coordination polymers. rsc.org For instance, the synthesis of one-dimensional coordination polymers like [ZnI₂(BPE)]n and [ZnI₂(BPEE)]n has been achieved through these mild, single-step, and sometimes solvent-free conditions. rsc.orgrsc.org This is a significant advantage over solvothermal methods which are often costly and difficult to scale. rsc.org
Researchers are also exploring the in situ synthesis of cathode materials for zinc-iodine batteries. One such method involves compounding iodine with highly conductive mesoporous carbon to facilitate electron and ion transport while confining the conversion reaction of polyiodides within the pores. acs.org Another innovative strategy is the development of "dry electrode" fabrication techniques. This method avoids the traditional wet mixing of iodine, which can lead to reduced storage capacity and performance degradation, by mixing active materials as dry powders and rolling them into self-supporting electrodes. reneweconomy.com.au
The synthesis of novel zinc(II) complexes with specific functionalities is another active area of research. For example, a new ionic zinc(II) complex, (Me-HQ-H)[ZnI₂(Me-HQ)], was synthesized using a side-tube method. ijcce.ac.ir This complex's high solubility in polar solvents opens up possibilities for its incorporation into polymer backbones for electroluminescent applications. ijcce.ac.ir Furthermore, the reaction of [Zn(MeImS)₂] with methyl iodide has led to the creation of the novel complex [Zn(MeImSMe)₂I₂], demonstrating how the coordination environment of zinc can be modified through targeted reactions. rsc.org
These advanced synthetic strategies are crucial for developing next-generation materials with tailored properties for a wide range of applications, from energy storage to electronics.
Design of Next-Generation Catalytic Systems Utilizing Zinc(II) Iodide for Green Chemistry
Zinc(II) iodide is emerging as a key component in the design of next-generation catalytic systems for green chemistry, offering efficient and environmentally friendly alternatives to traditional catalysts. Its role as a mild and effective Lewis acid catalyst is being explored in a variety of organic transformations. pw.liveacs.org
A significant area of research is the utilization of zinc(II) iodide in the synthesis of valuable chemicals from carbon dioxide. A highly efficient catalytic system comprising zinc(II) iodide, metal chlorides (like niobium chloride or zinc chloride), and a strong organic base has been developed for the cycloaddition of CO₂ to epoxides to produce cyclic carbonates. mdpi.comresearchgate.net This process is notable for its high efficiency under ambient conditions—room temperature and atmospheric pressure—and its 100% atom economy. mdpi.com The catalyst system is composed of readily available and reusable reagents, making it a powerful tool for sustainable chemical production. mdpi.comresearchgate.net
Zinc(II) iodide has also proven to be an effective catalyst for the one-pot synthesis of trisubstituted allenes from terminal alkynes, pyrrolidine (B122466), and ketones. nih.gov This protocol is user-friendly, can be performed under solvent-free conditions, and works with a sustainable and low-cost metal salt catalyst. nih.gov The reaction can be accelerated using microwave irradiation, significantly reducing reaction times. nih.gov
Furthermore, zinc(II) iodide is an efficient catalyst for the synthesis of aminoindolizine derivatives through a three-component coupling of pyridine-2-carboxaldehyde/quinoline-2-carboxaldehyde, secondary amines, and terminal alkynes. rsc.org This method is valued for its operational simplicity, short reaction times, and the low cost of the catalyst. rsc.org
The development of zinc(II) iodide-mediated glycosylation methodologies represents another significant advancement. A direct mannosylation strategy using zinc(II) iodide as a mild Lewis acid allows for the highly stereoselective construction of 1,2-cis-β linkages, a major challenge in carbohydrate chemistry. acs.org This has been successfully applied to a wide range of alcohol acceptors, including complex natural products. acs.org
These examples highlight the potential of zinc(II) iodide to drive the development of greener and more efficient chemical processes, a key goal of sustainable industry. Future research will likely focus on expanding the scope of these catalytic systems and further understanding their reaction mechanisms to optimize their performance.
Integration of Zinc(II) Iodide in Renewable Energy and Sustainability Technologies (e.g., battery components, photocatalysis)
Zinc(II) iodide is at the forefront of research into renewable energy and sustainability technologies, particularly in the development of next-generation energy storage systems and photocatalysis.
Aqueous Zinc-Iodine Batteries:
Aqueous zinc-iodine (Zn-I₂) batteries are a promising alternative to lithium-ion batteries due to their low cost, high safety, and high theoretical specific capacity. mdpi.comeurekalert.org The energy storage mechanism relies on the reversible conversion of Zn²⁺/Zn at the anode and the conversion of iodine species at the cathode. mdpi.com However, challenges such as the "shuttle effect" of polyiodides, which leads to self-discharge and corrosion of the zinc anode, have hindered their widespread application. mdpi.comuniversityofcalifornia.edu
Current research is focused on overcoming these limitations through innovative materials and designs:
Cathode Materials: To counter the shuttle effect, researchers are developing advanced cathode materials. These include porous carbon structures that can effectively inhibit the dissolution of I₂/I₃⁻/ZnI₂ and host materials like metal-organic frameworks (MOFs) and covalent organic frameworks (COFs) to encapsulate iodine species. mdpi.comresearchgate.net Single-atom catalysts are also being explored to suppress the shuttle effect by efficiently catalyzing the I₂/I₃⁻/I⁻ reactions and adsorbing I₃⁻. rsc.org
Electrolytes: Innovations in electrolytes are crucial for improving battery performance. All-solid-state ZnI₂ batteries using fluorinated block copolymers as solid electrolytes have shown extended lifespans by forming a stable fluoride-rich solid electrolyte interphase (SEI) layer on the zinc anode. eurekalert.org This SEI layer prevents the growth of dendrites and mitigates the I₃⁻ shuttle problem. eurekalert.org Another approach involves using a self-sieving polyiodide-capable liquid-liquid biphasic electrolyte, which has demonstrated an impressive polyiodide extraction efficiency of 99.98%. rsc.org Additives to the electrolyte, such as zinc iodide itself, can modulate the solvation structure of Zn²⁺, suppress side reactions, and enable dendrite-free zinc deposition. eurekalert.orgrsc.org
Separators: The development of multifunctional separators, such as low-cost zeolite membranes, is another strategy to improve the longevity of aqueous Zn-I₂ batteries. acs.org
Photocatalysis:
Zinc(II) iodide is also being investigated for its potential in photocatalysis. Coordination polymers containing zinc(II) iodide, such as [ZnI₂(BPEE)]n, have been synthesized and studied for their semiconducting properties. rsc.orgrsc.org While some of these materials show promise with good band gap values, their practical application as photocatalysts in water can be limited by partial hydrolysis. rsc.orgrsc.org Future research in this area will likely focus on developing more water-stable zinc(II) iodide-based coordination polymers for efficient photocatalytic applications, such as water treatment. rsc.orgrsc.org
The table below summarizes key performance metrics of various advanced zinc-iodine battery systems.
| Battery System | Key Innovation | Performance Highlight |
| All-solid-state ZnI₂ battery | Fluorinated block copolymer solid electrolyte | Stable cycling for ~5000 hours at 0.2 mA cm⁻²; over 7000 cycles with >72.2% capacity retention. eurekalert.org |
| Zinc-iodine battery with self-sieving electrolyte | Liquid-liquid biphasic electrolyte | 99.98% polyiodide extraction efficiency. rsc.org |
| Zinc-iodine battery with single-atom catalyst cathode | Single-atom Cu-embedded nitrogen-doped Ketjen black (SACu@NKB) | Suppresses the shuttle effect and allows for rapid conversion kinetics. rsc.org |
| Zinc-iodine battery with dry electrode | Dry powder mixing and rolling of electrodes | Pouch cells retained 88.6% of their capacity after 750 cycles; coin cells kept nearly 99.8% capacity after 500 cycles. reneweconomy.com.au |
| Zinc-iodine battery with iodide-mediated intermediate regulation | Zinc iodide additive in the electrolyte | Specific capacity of 250.2 mAh g⁻¹ at low current densities. rsc.org |
Interdisciplinary Research Foci for Zinc(II) Iodide Studies (e.g., beyond traditional inorganic chemistry)
The study of zinc(II) iodide is expanding beyond the confines of traditional inorganic chemistry, finding new applications and research avenues in various interdisciplinary fields.
One notable area is supramolecular chemistry , where zinc(II) iodide plays a role in the formation of complex hybrid materials. For instance, it has been demonstrated that supramolecular hybrids can be formed between an octahedral molybdenum(II) iodide cluster and a zinc(II) porphyrin. archivog.com This research highlights the potential of using zinc(II) iodide in the construction of novel materials with tailored photophysical properties. archivog.com Lewis acidic zinc(II) complexes are also being used as building blocks for responsive assembled supramolecular structures, which have potential applications in molecular recognition, sensing, and catalysis. mdpi.com
In the field of materials science and electronics , new zinc(II) complexes are being synthesized for use in Organic Light Emitting Diodes (OLEDs). A novel ionic zinc(II) complex, (Me-HQ-H)[ZnI₂(Me-HQ)], has been synthesized and used as a dopant to produce green electroluminescence in OLEDs. ijcce.ac.ir The high solubility of this complex facilitates its incorporation into polymer backbones, opening up possibilities for developing soluble metal complex polymers for electroluminescent applications. ijcce.ac.ir
The intersection of photochemistry, electrocatalysis, and battery technology represents a significant interdisciplinary research avenue. rsc.org The development of zinc-based batteries, including zinc-iodine systems, is a key focus, with researchers exploring how to integrate photochemical processes to enhance battery performance. rsc.org
Furthermore, zinc(II) iodide is finding applications in neurocytology and histology . The zinc iodide-osmium tetroxide (ZIO) staining method has been applied to study various tissues, including epidermal Langerhans cells, blood and bone marrow cells, and lymphoid tissue. nih.gov While the precise specificity of the staining reaction is still under investigation, it provides interesting staining patterns for different cell types. nih.gov
The combination of zinc iodide with other compounds is also leading to new research directions. For example, the therapeutic potential of a zinc iodide-dimethyl sulfoxide (B87167) (DMSO) composition has been proposed for treating viral infections, suggesting a future role in medicinal chemistry and pharmacology , pending further clinical trials. nih.gov
These interdisciplinary approaches are crucial for unlocking the full potential of zinc(II) iodide and driving innovation in a wide range of scientific and technological fields.
Advanced Computational Methodologies for Predictive Studies on Zinc(II) Iodide Reactivity and Properties
Advanced computational methodologies, particularly Density Functional Theory (DFT), are becoming indispensable tools for predicting the reactivity and properties of zinc(II) iodide and its complexes. These theoretical studies provide deep insights into reaction mechanisms, electronic structures, and material properties, guiding experimental efforts and accelerating the discovery of new applications.
In the realm of catalysis , DFT calculations have been employed to elucidate the catalytic cycle for the synthesis of cyclic carbonates from CO₂ and epoxides using a zinc(II) iodide-based system. mdpi.com These calculations help to understand how the epoxide ring is activated and how the iodide anion participates in the reaction. mdpi.com Similarly, for the zinc(II) iodide-catalyzed allenylation of terminal alkynes, DFT calculations, along with kinetic isotope effect measurements, have suggested a rate-determining researchgate.netglochem.com-hydride transfer step. nih.gov
In materials science and photocatalysis , DFT is used to predict and enhance the photocatalytic properties of new coordination polymers. rsc.orgrsc.org By calculating band structures, researchers can understand the relationship between the crystal structure and the material's electronic properties, enabling the rational design of more efficient photocatalysts. rsc.orgrsc.org For example, theoretical calculations guided the synthesis of the novel iodine-containing coordination polymer [ZnI₂(BPEE)]n. rsc.org
For energy storage applications , particularly in zinc-iodine batteries, computational studies are crucial. Molecular dynamics (MD) simulations have been used to investigate the solvation structure of Zn²⁺ in the presence of iodide ions in the electrolyte. rsc.org These simulations have revealed that iodide ions can coordinate with Zn²⁺, influencing the stability of the electrode-electrolyte interface and mitigating side reactions. rsc.orgrsc.org DFT computations have also been used to propose an I⁻ poisoning mechanism for the selection of single-atom catalysts to suppress the shuttle effect in Zn-I₂ batteries, identifying that the formation and desorption of I⁻ are crucial for maintaining catalytic activity. rsc.org
Furthermore, computational studies are being used to investigate the spectroscopic and electronic properties of zinc(II) complexes. For instance, DFT and time-dependent DFT (TD-DFT) calculations have been used to simulate the UV-Vis spectra of thiazole-based hydrazone zinc(II) complexes, supporting experimental observations. tandfonline.com Computational studies have also been used to understand the multicenter donor-acceptor bonding in complexes of zinc-coordinated N-oxides with pyrene, showing that coordination to zinc(II) strengthens the interaction. mdpi.com
The synergy between advanced computational methodologies and experimental work is a powerful approach for advancing our understanding of zinc(II) iodide and for the rational design of new materials and catalytic systems with desired properties and functionalities.
Q & A
Q. What are the standard laboratory methods for synthesizing ZnI₂?
- Direct Synthesis : Reacting Zn metal with I₂ in aqueous acetic acid (CH₃COOH), which prevents hydroxide formation. The reaction is: This method requires controlled heating to accelerate the reaction .
- Double Displacement : Using soluble zinc salts (e.g., ZnSO₄) with KI: This method avoids handling volatile I₂ but may introduce byproducts (e.g., K₂SO₄) that complicate purification .
Advanced Research Questions
Q. How can researchers resolve contradictions in stoichiometric data during ZnI₂ synthesis?
- Error Analysis : Sublimation of I₂ (even at room temperature) reduces the actual reactant mass, skewing the Zn:I ratio. Use sealed systems or cold traps to minimize loss. Additionally, incomplete reactions due to poor solvent choice (e.g., non-polar solvents) can be mitigated by using polar solvents like water with acetic acid .
- Validation : Compare experimental results with theoretical yields using X-ray diffraction (XRD) or titration to confirm purity .
Q. What factors influence ZnI₂ solubility, and how are they experimentally quantified?
- Solubility Trends : ZnI₂ is highly soluble in water (~450 g/100 mL at 20°C) but less so in alcohols. Solubility depends on anion polarizability and solvent dielectric constant. For example, in aqueous KI solutions, solubility increases due to complex ion formation (e.g., [ZnI₄]²⁻) .
- Experimental Protocol :
- Prepare saturated solutions at controlled temperatures.
- Use gravimetric or conductometric methods to measure dissolved ZnI₂.
- Data Table :
| Solvent | Solubility (g/100 mL, 25°C) |
|---|---|
| Water | 450 |
| Ethanol | 12 |
| Acetone | 0.5 |
| Source: Adapted from solubility studies . |
Q. Can ZnI₂ be decomposed into its elements, and what methodologies enable this?
- Electrolysis : Dissolve ZnI₂ in a polar solvent (e.g., water), then apply a DC voltage. Zn²⁺ is reduced at the cathode (forming Zn metal), while I⁻ is oxidized at the anode (forming I₂ gas). This process reverses the synthesis reaction and validates stoichiometric predictions .
- Key Parameters : Voltage (≥2 V), electrode material (Pt or graphite), and electrolyte concentration affect efficiency. Monitor gas evolution and mass changes at electrodes .
Q. How is ZnI₂ utilized in emerging photovoltaic research?
- Role in Perovskites : ZnI₂ derivatives (e.g., CH₃NH₃PbI₃) act as light absorbers in solar cells due to their tunable bandgaps (1.55 eV) and high charge-carrier mobility. ZnI₂ precursors facilitate crystal growth in mesoporous TiO₂ scaffolds, achieving >10% solar conversion efficiency .
- Methodological Advancements :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
